2-(4-Chloro-2-methoxyphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-8-9(15)6-7-11(13)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXHLFMAPXKPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683340 | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-06-3 | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloro-2-methoxyphenyl)benzoic acid
This guide provides a detailed exploration of the chemical properties of 2-(4-Chloro-2-methoxyphenyl)benzoic acid, a biaryl carboxylic acid of interest in synthetic and medicinal chemistry. Acknowledging the limited publicly available experimental data for this specific molecule, this document synthesizes information from its Safety Data Sheet (SDS) and leverages comprehensive data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a thorough and context-rich technical overview.
Core Molecular Identity and Physicochemical Properties
This compound is identified by the CAS Number 1261896-06-3 .[1] Its structure consists of a benzoic acid moiety linked at the 2-position to a 4-chloro-2-methoxyphenyl group. This substitution pattern imparts specific steric and electronic characteristics that influence its physical and chemical behavior.
Table 1: Physicochemical Properties of this compound and Structurally Related Analogs
| Property | This compound | 2-(4-Chlorobenzoyl)benzoic acid | 2-Chloro-4-methoxybenzoic acid | 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid |
| CAS Number | 1261896-06-3 | Not specified in results | 21971-21-1[2] | 91-38-3[3] |
| Molecular Formula | C₁₄H₁₁ClO₃ | C₁₄H₉ClO₃[4] | C₈H₇ClO₃[2] | C₁₄H₁₂ClNO₃[3] |
| Molecular Weight | 262.69 g/mol | 260.66 g/mol [4] | 186.59 g/mol [2] | 277.70 g/mol [3] |
| Appearance | Data not available | White to off-white solid (inferred) | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available | Data not available |
Note: The absence of data for the title compound underscores the need for empirical characterization.
Synthesis and Spectroscopic Characterization
A definitive, published synthesis protocol for this compound was not identified. However, based on established methodologies for the synthesis of biaryl compounds, a plausible synthetic route can be proposed. The Suzuki coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, represents a highly effective approach.
Proposed Synthetic Workflow: Suzuki Coupling
The logical disconnection for this compound suggests a cross-coupling between a boronic acid derivative of one aromatic ring and a halide of the other. A particularly viable route involves the coupling of 2-carboxyphenylboronic acid with 1-bromo-4-chloro-2-methoxybenzene.
Caption: Proposed Suzuki coupling workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromo-4-chloro-2-methoxybenzene (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and water. Add a base, for instance, potassium carbonate (2.5 eq).
-
Reaction Execution: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons would appear in the range of 6.8-8.2 ppm. The methoxy group (-OCH₃) would present as a singlet around 3.8-4.0 ppm. The carboxylic acid proton (-COOH) would be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carbonyl carbon of the carboxylic acid would be observed around 165-175 ppm, and the methoxy carbon would appear around 55-60 ppm.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch would be visible around 1700 cm⁻¹. C-O and C-Cl stretches would be found in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).
Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid and the substituted biaryl system.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations, including esterification, amidation, and reduction to the corresponding alcohol. Its acidity will be influenced by the electron-withdrawing nature of the chloro- and carboxy-substituted aromatic rings.
-
Aromatic Ring Reactivity: The electron-rich nature of the methoxy-substituted ring and the electron-deficient nature of the carboxy-substituted ring will direct further electrophilic or nucleophilic aromatic substitution reactions, should they be attempted.
-
Stability: The Safety Data Sheet for the compound does not provide specific data on chemical stability or hazardous decomposition products.[1] However, compounds of this class are generally stable under standard laboratory conditions.[5] High temperatures or strong oxidizing agents should be avoided.
Potential Applications in Research and Drug Development
Biaryl benzoic acid derivatives are important structural motifs in medicinal chemistry. They often serve as key intermediates in the synthesis of complex pharmaceutical agents. For instance, structurally related 2-(4-methylphenyl)benzoic acid is a crucial intermediate for the synthesis of "Sartans," a class of angiotensin II receptor antagonists used to treat hypertension.[6]
Given this precedent, this compound holds potential as a valuable building block for the synthesis of novel bioactive molecules. The specific substitution pattern—a chlorine atom and a methoxy group—offers handles for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The presence of a chloro group in benzoic acid derivatives has been associated with anticancer activity in some studies.[7]
Safety and Handling
The Safety Data Sheet (SDS) for this compound provides foundational safety guidance.[1] Although detailed toxicological information is not available, standard laboratory precautions should be observed.
-
First-Aid Measures:
For context, GHS hazard classifications for a related compound, 2-chloro-4-methoxybenzoic acid, indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Similar precautions should be taken when handling the title compound.
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the recommended PPE workflow for handling this chemical.
Caption: Recommended Personal Protective Equipment (PPE) workflow for safe handling.
References
-
ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Library of Medicine. Available from: [Link]
-
ResearchGate. 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. 2-Chloro-4-methoxybenzoic acid. PubChem. Available from: [Link]
-
ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. Available from: [Link]
-
National Center for Biotechnology Information. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. 2-[(4-Methoxyphenyl)amino]benzoic acid. PubChem. Available from: [Link]
-
Mol-Instincts. 4-Chloro-benzoic Acid 1-(4-Methoxyphenyl)hydrazide Hydrochloride. Available from: [Link]
-
Wikipedia. Benzoic acid. Available from: [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
PrepChem.com. Synthesis of 4-Chloro-2-(4-hydroxyphenylamino)benzoic acid. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Available from: [Link]
-
ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]
- Google Patents. Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
- Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid | C14H12ClNO3 | CID 66674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. preprints.org [preprints.org]
Technical Guide: Synthesis of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid Precursors and Assembly
Executive Summary
This technical guide details the synthetic architecture for 2-(4-Chloro-2-methoxyphenyl)benzoic acid , a sterically demanding biaryl scaffold common in kinase inhibitors and agrochemical actives (e.g., fluxapyroxad intermediates).[1]
The synthesis hinges on the construction of a 2,2'-disubstituted biaryl bond.[1] Due to the significant steric clash between the carboxylic acid (or ester) and the ortho-methoxy group, standard Suzuki-Miyaura conditions often suffer from low yields or protodeboronation.[1] This guide presents a High-Fidelity Ester Route designed to maximize conversion and purity, alongside a Direct Acid Route for advanced optimization.[1]
Part 1: Retrosynthetic Analysis & Strategic Disconnection[1]
The target molecule is a biaryl carboxylic acid.[1] The most robust disconnection is the aryl-aryl bond, utilizing Palladium-catalyzed cross-coupling.[1]
Strategic Considerations
-
Steric Hindrance: The ortho-carboxylic acid and ortho-methoxy group create a twisted biaryl axis. This steric bulk slows the transmetallation step in the catalytic cycle.[1]
-
Electronic Bias: The electron-rich nature of the methoxy ring makes it an ideal nucleophile (boronic acid), while the electron-deficient benzoic acid ring serves as the electrophile.[1]
-
Functional Group Protection: Coupling directly with the free carboxylic acid is possible but risky due to catalyst poisoning by carboxylate anions.[1] The methyl ester is the preferred electrophile.[1]
Visualization: Retrosynthetic Tree
Caption: Retrosynthetic logic flow separating the target into stable, commercially viable precursors.
Part 2: Synthesis of Precursors[1]
Precursor A: (4-Chloro-2-methoxyphenyl)boronic Acid (CAS 762287-59-2)
Role: Nucleophile Criticality: High. Ortho-alkoxy boronic acids are prone to protodeboronation (loss of the boron group) if not stored/handled correctly.[1]
Synthesis Protocol (Lithiation-Borylation)
This method is preferred over Grignard formation due to the presence of the methoxy group and the need for strict temperature control to prevent benzyne formation.[1]
Reagents:
-
1-Bromo-4-chloro-2-methoxybenzene (1.0 eq)
-
n-Butyllithium (2.5 M in hexanes, 1.1 eq)[1]
-
Triisopropyl borate (B(OiPr)3) (1.2 eq)[1]
-
Solvent: Anhydrous THF
-
Quench: 2M HCl
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Charge with 1-Bromo-4-chloro-2-methoxybenzene and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour at -78°C. Observation: Solution may turn yellow/orange.[1]
-
Electrophile Addition: Add Triisopropyl borate dropwise. The solution will likely become colorless or pale.[1]
-
Warming: Allow the mixture to warm to room temperature (RT) overnight.
-
Hydrolysis: Cool to 0°C. Quench with 2M HCl until pH < 2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with Ethyl Acetate (x3).[1] Wash combined organics with brine.[1][2] Dry over Na2SO4.[1][2][3] Concentrate.
-
Purification: Recrystallize from Acetonitrile/Water or Hexane/Ether.[1] Note: Do not use column chromatography as boronic acids can streak or adhere to silica.[1]
Precursor B: Methyl 2-bromobenzoate
Role: Electrophile Rationale: The methyl ester prevents catalyst inhibition and simplifies purification compared to the free acid.[1]
Synthesis Protocol (Fischer Esterification):
-
Dissolve 2-Bromobenzoic acid (1.0 eq) in Methanol (0.5 M).
-
Add conc.[1][4] H2SO4 (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.[1]
-
Reflux for 4–6 hours. Monitor by TLC (disappearance of acid).[1]
-
Concentrate methanol, dilute with EtOAc, wash with sat. NaHCO3 (to remove unreacted acid).[1]
-
Concentrate to yield the ester as a clear oil/low-melting solid.[1]
Part 3: The Coupling Reaction (The Convergence)[1]
This is the critical step. Standard Pd(PPh3)4 is often insufficient for ortho,ortho-disubstituted systems due to steric bulk.[1] We utilize a Phosphine-Ligand Modified System (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.[1]
Experimental Protocol: Sterically Hindered Suzuki Coupling
Reagents & Stoichiometry:
| Component | Reagent | Equiv.[1][2][3][5][6][7][8][9] | Role |
| Electrophile | Methyl 2-bromobenzoate | 1.0 | Substrate |
| Nucleophile | (4-Chloro-2-methoxyphenyl)boronic acid | 1.2 - 1.5 | Substrate (Excess needed due to deboronation risk) |
| Catalyst | Pd(OAc)2 + SPhos (1:2 ratio) | 2-5 mol% | Catalyst System |
| Alt. Catalyst | Pd(dppf)Cl2·DCM | 5 mol% | Robust Alternative |
| Base | K3PO4 (Tribasic Potassium Phosphate) | 3.0 | Base (Anhydrous preferred) |
| Solvent | Toluene / Water (10:[1]1) | 0.2 M | Biphasic System |
Detailed Workflow:
-
Degassing: Charge reaction vessel with Toluene and Water. Sparge with Nitrogen/Argon for 20 minutes. Oxygen is the enemy of this reaction.[1]
-
Loading: Add Methyl 2-bromobenzoate, Boronic Acid, and K3PO4.
-
Catalyst Addition: Add Pd source and Ligand (or pre-complexed catalyst).[1][10]
-
Reaction: Heat to 90-100°C with vigorous stirring.
-
Monitoring: Check HPLC/TLC. Look for the consumption of the bromide.[1] If the bromide remains but boronic acid is gone, add more boronic acid (deboronation occurred).[1]
-
Workup: Filter through Celite (removes Pd black).[1] Dilute with EtOAc, wash with water/brine.[1] Concentrate.
-
Intermediate Purification: Flash chromatography (Hexanes/EtOAc gradient). Isolate Methyl 2-(4-chloro-2-methoxyphenyl)benzoate .
Final Step: Saponification to Target
-
Dissolve the intermediate ester in THF/Water (3:1).[1]
-
Add LiOH·H2O (3.0 eq).
-
Stir at RT (or 50°C if slow) until ester is consumed (LCMS monitoring).
-
Acidification: Acidify carefully with 1M HCl to pH 3. The target acid, This compound , will precipitate.[1]
-
Filter and dry.[1][8] Recrystallize from Ethanol/Water if necessary.[1]
Part 4: Process Visualization & Logic
Catalytic Cycle & Steric Management
The diagram below illustrates why specific ligands (like SPhos) are chosen to navigate the steric "clash" during the cycle.
Caption: Suzuki-Miyaura cycle highlighting the Transmetallation step as the rate-determining step due to ortho-ortho steric clash.[1]
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative addition failure or Catalyst death. | Switch to XPhos Pd G2 or Pd(dppf)Cl2 .[1] Ensure strict degassing. |
| Protodeboronation | Boronic acid loses B(OH)2 before coupling.[1] | Use anhydrous conditions (Dioxane/K3PO4 dry) or add boronic acid in portions.[1] |
| Homocoupling | Oxygen presence leading to Ar-Ar dimerization. | Improve degassing (freeze-pump-thaw).[1] |
| Unreacted Bromide | Catalyst poisoning by free acid (if not using ester).[1] | Must use Ester route. Free carboxylates bind Pd tightly.[1] |
References
-
Preparation of (4-chloro-2-methoxyphenyl)
-
Suzuki-Miyaura Coupling of Sterically Hindered Substrates
-
Source: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates with aryl chlorides. Journal of the American Chemical Society, 130(24), 7538-7539.[1]
- Context: Establishes SPhos/XPhos as superior ligands for ortho-substituted biaryls.
-
Link:[1]
-
-
General Synthesis of Biaryl Benzoic Acids (Fluxapyroxad Intermediates)
-
Protodeboronation Mechanisms
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 1252046-13-1,2-Bromo-5-iodobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. PolQ - Antitumor Targets - Leading Edge Blocks - Organic Chemistry [3asenrise.com]
- 6. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Substituted Biaryl Carboxylic Acids
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Substituted biaryl carboxylic acids and their analogs are privileged scaffolds in medicinal chemistry and materials science. The unique three-dimensional arrangement of the two aromatic rings, connected by a flexible or rigid linker, allows for precise interactions with biological targets. Furthermore, the carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions. While direct literature on this compound is limited, this guide will provide a comprehensive overview of the synthetic strategies and biological activities of its close structural isomers and analogs. This information will serve as a valuable resource for researchers interested in exploring this chemical space for the development of novel therapeutics and functional materials.
Synthetic Strategies for Biaryl and Diaryl Ether Scaffolds
The construction of the core biaryl or diaryl ether framework is a key step in the synthesis of this class of compounds. Two of the most powerful and versatile methods for achieving this are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.
Ullmann Condensation: A Classic Approach to C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen or carbon-nitrogen bonds. It is a valuable tool for the synthesis of diaryl ethers and N-aryl anilines, which are structurally related to the target molecule.[1] The reaction typically involves the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst and a base at elevated temperatures.[1][2]
Generalized Experimental Protocol for Ullmann Condensation:
-
To a reaction vessel, add the aryl halide (1.0 eq.), the phenol or amine (1.0-1.5 eq.), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 10-40 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).
-
Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 100-200 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of copper salt and ligand is crucial for reaction efficiency. Ligands can stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step.
-
Base: The base is required to deprotonate the phenol or amine, making it a more potent nucleophile. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and to reach the high temperatures often required for the reaction.
Diagram of the Ullmann Condensation Workflow:
Sources
In Silico Screening of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid Derivatives: A Targeted Approach for AKR1C3 Inhibition
Executive Summary
This technical guide outlines a high-fidelity in silico screening and optimization protocol for 2-(4-Chloro-2-methoxyphenyl)benzoic acid derivatives. While this scaffold shares structural homology with NSAIDs (fenamates), its biphenyl core suggests high potential as a selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) , a critical therapeutic target in Castration-Resistant Prostate Cancer (CRPC).
This guide deviates from generic screening workflows by addressing the specific stereoelectronic challenges of biphenyl atropisomerism and the necessity of selectivity against COX-1/2 and homologous AKR isoforms (AKR1C1/2).
Part 1: Biological Rationale & Target Selection
The Therapeutic Target: AKR1C3 in CRPC
The 2-phenylbenzoic acid scaffold is a proven pharmacophore for inhibiting AKR1C3 (Type 5 17
Why this Scaffold? The this compound core mimics the steroidal backbone. The carboxylic acid anchors the molecule in the enzyme's oxyanion hole (Tyr55/His117), while the biphenyl twist—induced by the ortho-methoxy group—allows the molecule to occupy the unique "sub-pocket 1" (SP1) of AKR1C3, providing selectivity over COX enzymes.
Mechanism of Action Diagram
The following diagram illustrates the upstream signaling pathway and the specific intervention point of the scaffold.
Caption: The AKR1C3-mediated intratumoral androgen biosynthesis pathway and the specific inhibitory node of the proposed scaffold.[1]
Part 2: Computational Workflow & Protocols
Phase 1: Ligand Preparation & Conformational Analysis
Unlike planar molecules, this biphenyl scaffold possesses an axis of chirality due to restricted rotation (atropisomerism) caused by the ortho-methoxy and carboxylic acid groups.
Protocol:
-
Enumeration: Generate 3D conformers using an OPLS4 force field.
-
Torsion Scan: Perform a dihedral scan of the phenyl-phenyl bond.
-
Critical Check: Ensure the energy barrier for rotation is calculated. If
kcal/mol, the atropisomers (Ra/Sa) must be docked separately as distinct chemical entities.
-
-
Ionization: Set pH to 7.4. The carboxylic acid (pKa ~4.5) will be deprotonated (
). This anionic state is non-negotiable for anchoring to the catalytic tetrad (Tyr55, Asp50, Lys84, His117).
Phase 2: Structure-Based Screening Strategy (Induced Fit)
Standard rigid-receptor docking is insufficient for AKR1C3 because the SP1 pocket is transient and flexible.
Target Selection:
-
Primary Structure: PDB ID: 4FZI (Co-crystallized with a structurally similar inhibitor).
-
Resolution: < 2.0 Å.
-
Active Site Definition: Centered on the co-crystallized ligand, extending 12 Å to encompass the SP1 and SP2 sub-pockets.
Docking Protocol (Glide/Gold):
-
Grid Generation: Define the "Safety Catch" region (Tyr55/His117) as a hydrogen bond donor constraint.
-
Ensemble Docking: Use Induced Fit Docking (IFD).
-
Step A: Initial docking with softened van der Waals radii (0.5 scaling).
-
Step B: Prime side-chain refinement of residues within 5 Å of the ligand pose (specifically Trp227 and Phe306).
-
Step C: Re-docking into the optimized structures.
-
-
Scoring: Prioritize poses that satisfy the "Oxyanion Hole" salt bridge/H-bond.
Phase 3: Selectivity Filter (The "Off-Target" Trap)
The 2-phenylbenzoic acid scaffold is historically linked to COX inhibition (e.g., predicted similarity to Diclofenac/Flufenamic acid). To ensure the drug treats cancer without severe cardiovascular side effects, you must screen against COX-2.
Selectivity Protocol:
-
Dock top hits into COX-2 (PDB: 5KIR) .
-
Calculate Selectivity Ratio:
-
Threshold: Discard compounds where
kcal/mol (indicating equipotent binding).
Part 3: Screening Pipeline Visualization
The following diagram details the logical flow of the screening campaign, emphasizing the "Fail Fast" criteria.
Caption: Step-by-step in silico workflow from library generation to lead candidate identification.
Part 4: Quantitative Data & Analysis
Key Interactions for Optimization
To guide the derivatization of the this compound core, use the following interaction matrix.
| Moiety | Target Residue (AKR1C3) | Interaction Type | Optimization Strategy |
| -COOH (Benzoic Acid) | Tyr55, His117 | H-Bond / Salt Bridge | DO NOT MODIFY. Essential for activity. Bioisosteres (Tetrazole) usually lose potency here. |
| 2-Methoxy Group | Trp227 (Gatekeeper) | Steric / Hydrophobic | Maintains "twisted" conformation. Can be expanded to -OEt to increase SP1 occupancy. |
| 4-Chloro Group | Phe306, Phe311 | Halogen Bond / Pi-Stack | Replace with -CF3 or -CN to probe electronic effects on the phenyl ring. |
| Biphenyl Linker | N/A | Geometry | Restricts rotation. Adding 6-substitution on the benzoic ring can lock conformation further. |
ADMET & Toxicity Flags
Biphenyl carboxylic acids carry specific metabolic risks that must be screened in silico before synthesis.
-
Glucuronidation (UGT): Carboxylic acids are prime targets for UGT enzymes. Rapid glucuronidation leads to high clearance.
-
Tool: Use SOM (Site of Metabolism) prediction (e.g., SMARTCyp or StarDrop).
-
Mitigation: Steric hindrance near the carboxylate (e.g., 3-methyl group on the benzoic ring) can reduce UGT liability.
-
-
Reactive Metabolites: The 4-chloro-2-methoxy aniline substructure (if the linker were nitrogen) is a structural alert. In a biphenyl (C-C), this is safer, but check for quinone-methide formation potential.
Part 5: Molecular Dynamics (MD) Validation Protocol
A docking score is a snapshot; MD is the movie. You must validate the stability of the Oxyanion Hole interaction.
Simulation Setup:
-
Software: GROMACS / Desmond.
-
Solvent: TIP3P Water model + 0.15M NaCl.
-
Duration: 100 ns (minimum).
Success Criteria (Self-Validating Metrics):
-
RMSD (Ligand): Must stabilize < 2.5 Å relative to the protein backbone.
-
H-Bond Persistence: The H-bond between the Carboxylate and Tyr55 must exist for > 80% of the simulation time.
-
Water Bridges: Analyze if water molecules mediate the interaction between the 2-methoxy group and the SP1 pocket (a common feature in high-affinity inhibitors).
References
-
Penning, T. M. (2015). AKR1C3 (Type 5 17ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase): A Therapeutic Target for the Treatment of Castration-Resistant Prostate Cancer.[2][3] Chemical Biology & Drug Design. Link -
Adeniji, A. O., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters. Link -
Byrns, M. C., et al. (2008). An Indomethacin Analogue, N-(4-Chlorobenzoyl)melatonin, Is a Selective Inhibitor of Aldo-Keto Reductase 1C3.[3] Journal of Medicinal Chemistry. Link
-
RCSB Protein Data Bank. (2012). Crystal structure of human AKR1C3 complexed with an inhibitor (PDB: 4FZI). Link
-
Skarydova, L., et al. (2015). AKR1C3 as a Potential Target for the Treatment of Breast and Prostate Cancer: A Structural and Kinetic Perspective. Current Drug Targets. Link
Sources
- 1. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide: High-Purity Synthesis of 2-(4-Chloro-2-methoxyphenyl)benzoic acid via Recrystallization
Abstract
This comprehensive guide details a robust protocol for the purification of 2-(4-Chloro-2-methoxyphenyl)benzoic acid, a key intermediate in various pharmaceutical and materials science applications. Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities.[1][2] This document provides an in-depth exploration of the principles of recrystallization, a step-by-step protocol for its application to the target molecule, and a troubleshooting guide to address common challenges. The methodologies outlined herein are designed to be reproducible and scalable, ensuring the consistent production of high-purity material for research, development, and manufacturing purposes.
Introduction: The Significance of Purifying this compound
This compound is a bi-aryl carboxylic acid derivative. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired byproducts, reduced yields, and altered pharmacological or material properties in downstream applications.[3] Potential impurities may arise from starting materials, side reactions during synthesis, or degradation products.[4]
Recrystallization is the chosen method of purification due to its efficiency in removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5][6] Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | [7] |
| Molecular Weight | 277.70 g/mol | [7] |
| Appearance | Expected to be a crystalline solid | [8] |
| Melting Point | Not explicitly available, but related compounds have melting points in the range of 185-214 °C | [8] |
| Solubility | Expected to be soluble in polar organic solvents like alcohols, and sparingly soluble in non-polar solvents and water at room temperature.[9] | General principle for benzoic acid derivatives[6] |
Principles of Solvent Selection for Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization and high recovery yield.
-
Impurities should be either highly soluble in the solvent at all temperatures or insoluble at all temperatures. This allows for their separation from the desired product.
-
The solvent should not react with the target compound.
-
The solvent's boiling point should be below the melting point of the target compound to prevent the compound from "oiling out" instead of crystallizing.[5][10]
-
The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible. [5]
Based on the structure of this compound, which contains a polar carboxylic acid group and a larger, less polar aromatic backbone, a moderately polar solvent or a mixed solvent system is likely to be effective.
Recommended Solvents for Initial Screening
-
Ethanol: Often a good starting point for aromatic carboxylic acids.[11][12]
-
Methanol: Similar to ethanol but with a lower boiling point.[4]
-
Isopropanol: A slightly less polar alcohol that can be effective.
-
Toluene: A non-polar aromatic solvent that may be suitable for less polar impurities.[13]
-
Ethanol/Water mixture: The addition of water (an anti-solvent) to an ethanol solution can effectively induce crystallization.[6][14]
-
Hexane/Ethyl Acetate mixture: A common mixed solvent system for compounds of intermediate polarity.[11]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.[13][15] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[16]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration (if necessary):
-
If activated carbon was used or if there are insoluble impurities, a hot filtration step is required.[17]
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[17]
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature.[14] Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath for about 20-30 minutes.[14]
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[14][17]
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[15] Use a minimal amount of cold solvent to avoid dissolving the purified product.
-
-
Drying:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[16] |
| The solution is not supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal.[17] | |
| "Oiling out" | The boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[10] Consider using a lower-boiling point solvent. |
| The compound is significantly impure. | The presence of a high concentration of impurities can lower the melting point of the mixture.[10] A preliminary purification step may be necessary. | |
| Low recovery yield | Too much solvent was used during dissolution or washing. | Use the minimum amount of hot solvent for dissolution and wash with ice-cold solvent.[16] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is preheated and perform the filtration quickly.[17] | |
| Crystals are colored | Colored impurities were not completely removed. | Repeat the recrystallization process, incorporating the activated carbon decolorization step. |
Characterization of Purified Product
To confirm the purity of the recrystallized this compound, the following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, as many are flammable and can be harmful if inhaled or in contact with skin.
-
Be cautious when heating flammable solvents. Use a heating mantle or steam bath instead of an open flame.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the appropriate solvent and adhering to the procedural steps, researchers and drug development professionals can consistently obtain high-purity material, which is essential for the success of subsequent synthetic transformations and biological evaluations.
References
-
PubChem. 2,4-dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2_4-dichloro-5-
-
PubChem. 2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-[(4-Methoxyphenyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Recrystallization of Benzoic Acid. [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]
-
PubChem. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
- Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Recrystallization. [Link]
-
ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
Reddit. Help! Recrystallization sources of error. [Link]
-
Crystallization Solvents. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Solubility of Organic Compounds. [Link]harding/IGOC/S/solubilityoforganiccompounds.pdf)
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid | C14H12ClNO3 | CID 66674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Comprehensive NMR Characterization of 2-(4-Chloro-2-methoxyphenyl)benzoic acid
Abstract
This application note provides a detailed guide for the structural elucidation of 2-(4-Chloro-2-methoxyphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We present a comprehensive suite of Nuclear Magnetic Resonance (NMR) protocols, including one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) spectroscopy. The focus is on not only the procedural steps but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and validated characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and detailed molecular structure of complex organic molecules.
Introduction: The Significance of Structural Verification
This compound is a polysubstituted biaryl carboxylic acid. The precise arrangement of substituents on its two aromatic rings is critical to its function and reactivity in subsequent synthetic steps. Torsional isomerism and the potential for closely overlapping signals in the aromatic region make its characterization non-trivial.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity provides a detailed molecular fingerprint. A multi-technique NMR approach is essential for complete confidence in structural assignment, mitigating the risks of misidentification that could impact research outcomes and drug development timelines.
This document outlines a systematic workflow, from sample preparation to advanced 2D NMR analysis, to achieve a thorough and reliable characterization of the title compound.
Experimental Design & Rationale
A logical and stepwise approach to NMR analysis ensures that the maximum amount of information is gathered efficiently. Our workflow is designed to build a complete structural picture, starting with basic 1D experiments and progressing to more complex 2D correlations to resolve ambiguities.
Figure 1: A systematic workflow for the comprehensive NMR characterization of small molecules.
Detailed Protocols
Protocol 1: Sample Preparation
Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. A properly prepared sample minimizes signal broadening and artifacts, ensuring high-resolution data. The choice of solvent is critical; it must dissolve the analyte without introducing interfering signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum and to provide a signal for the instrument's lock system.
Materials:
-
This compound (approx. 20 mg for ¹³C, 5 mg for ¹H)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6 mL)
-
5 mm NMR tube
-
Pasteur pipette and glass wool
Procedure:
-
Weighing: Accurately weigh approximately 20 mg of the compound. This concentration is a balance between obtaining good signal-to-noise for the less sensitive ¹³C nucleus while avoiding viscosity-related line broadening in the ¹H spectrum.
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic for carboxylic acids, as it can help to sharpen the exchangeable carboxylic acid proton signal which often appears as a very broad resonance.[2]
-
Mixing: Gently agitate the vial until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
Causality: Each NMR experiment is governed by a specific pulse sequence designed to extract particular information. Standard parameters provide a good starting point, but they should be optimized for the specific compound and spectrometer.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Standard Operating Procedure:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
DEPT-135: Acquire a DEPT-135 spectrum. This experiment differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
¹H-¹H COSY: Acquire a Correlation Spectroscopy spectrum. This 2D experiment reveals which protons are spin-coupled to each other, typically through 2-3 bonds.
-
¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum. This 2D experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).
Data Analysis and Structural Elucidation
Disclaimer: The following spectral data is a representative, hypothetical dataset for this compound, generated for illustrative purposes based on established spectroscopic principles.
Molecular Structure with Numbering:
Figure 2: Structure and numbering scheme for this compound.
¹H NMR Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments. The aromatic region (typically 6.5-8.5 ppm) is expected to be complex due to the presence of seven non-equivalent aromatic protons.[3]
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 12.95 | br s | 1H | COOH | The very downfield shift is characteristic of a carboxylic acid proton, often broadened by chemical exchange.[4] |
| 7.85 | dd (J=7.8, 1.5 Hz) | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-4. Deshielded by the adjacent carboxylic acid group. |
| 7.60 | td (J=7.5, 1.5 Hz) | 1H | H-4 | Triplet of doublets due to coupling with H-3 and H-5, and a smaller meta-coupling to H-6. |
| 7.45 | td (J=7.5, 1.2 Hz) | 1H | H-5 | Triplet of doublets due to coupling with H-4 and H-6. |
| 7.35 | dd (J=7.8, 1.2 Hz) | 1H | H-3 | Ortho-coupled to H-4. |
| 7.20 | d (J=2.5 Hz) | 1H | H-3' | Meta-coupled to H-5'. Deshielded by the adjacent methoxy group. |
| 7.15 | dd (J=8.5, 2.5 Hz) | 1H | H-5' | Ortho-coupled to H-6' and meta-coupled to H-3'. |
| 7.05 | d (J=8.5 Hz) | 1H | H-6' | Ortho-coupled to H-5'. |
| 3.80 | s | 3H | OCH₃ | Singlet in the typical range for a methoxy group attached to an aromatic ring. |
¹³C and DEPT-135 NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment identifies the multiplicity of each carbon. Aromatic carbons typically resonate between 110-160 ppm.[5][6]
Table 2: Hypothetical ¹³C & DEPT-135 NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| 168.5 | Not Observed | COOH | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[7] |
| 156.0 | Not Observed | C-2' | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield. |
| 141.0 | Not Observed | C-2 | Quaternary carbon attached to the other aromatic ring, deshielded. |
| 138.5 | Not Observed | C-1' | Quaternary carbon involved in the biaryl linkage. |
| 133.0 | CH (Positive) | C-6 | Aromatic methine carbon. |
| 132.0 | Not Observed | C-4' | Aromatic carbon attached to the electronegative chlorine atom. |
| 131.5 | CH (Positive) | C-4 | Aromatic methine carbon. |
| 130.0 | Not Observed | C-1 | Quaternary carbon attached to the carboxylic acid. |
| 129.5 | CH (Positive) | C-5 | Aromatic methine carbon. |
| 128.0 | CH (Positive) | C-5' | Aromatic methine carbon. |
| 125.0 | CH (Positive) | C-3 | Aromatic methine carbon. |
| 121.0 | CH (Positive) | C-6' | Aromatic methine carbon. |
| 113.0 | CH (Positive) | C-3' | Aromatic methine carbon. |
| 56.0 | CH₃ (Positive) | OCH₃ | Typical shift for a methoxy carbon. |
2D NMR Analysis: Confirming Connectivity
While 1D spectra provide the fundamental data, 2D experiments are crucial for assembling the molecular puzzle by establishing connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment validates the through-bond coupling relationships proposed in the ¹H NMR analysis.
-
Expected Correlations:
-
A strong cross-peak between H-3 (δ 7.35) and H-4 (δ 7.60).
-
Strong cross-peaks connecting H-4 (δ 7.60), H-5 (δ 7.45), and H-6 (δ 7.85), confirming the spin system of the first aromatic ring.
-
A cross-peak between H-5' (δ 7.15) and H-6' (δ 7.05).
-
A weaker, meta-coupling cross-peak may be visible between H-3' (δ 7.20) and H-5' (δ 7.15).
-
-
Interpretation: The absence of correlations between the {H-3, H-4, H-5, H-6} set and the {H-3', H-5', H-6'} set confirms they belong to two separate, isolated spin systems (the two aromatic rings).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to its directly attached carbon atom, confirming the assignments made in Tables 1 and 2.
-
Expected Correlations:
-
H-6 (δ 7.85) will show a cross-peak to C-6 (δ 133.0).
-
H-4 (δ 7.60) will correlate with C-4 (δ 131.5).
-
H-5 (δ 7.45) will correlate with C-5 (δ 129.5).
-
H-3 (δ 7.35) will correlate with C-3 (δ 125.0).
-
H-3' (δ 7.20) will correlate with C-3' (δ 113.0).
-
H-5' (δ 7.15) will correlate with C-5' (δ 128.0).
-
H-6' (δ 7.05) will correlate with C-6' (δ 121.0).
-
The OCH₃ protons (δ 3.80) will show a strong correlation to the methoxy carbon (δ 56.0).
-
-
Interpretation: The HSQC data provides direct, unambiguous C-H bond evidence, solidifying the individual assignments on both aromatic rings.
-
Conclusion
The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating methodology for the complete structural characterization of this compound. This systematic approach allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and overall molecular architecture. The protocols and interpretation strategies outlined in this application note serve as a robust template for the analysis of other complex small molecules, ensuring high confidence in structural assignments for pharmaceutical research and development.
References
- Wagner, B. K., et al. (2009).
- Jiang, M., et al. (2008). Novel diazepinylbenzoic acid retinoid-X-receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Wu, G., et al. (2017). Solid-state 17O NMR study of 2-acylbenzoic acids and warfarin. Solid State Nuclear Magnetic Resonance, 87, 123-131.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
-
Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
University of Puget Sound. (n.d.). Solving NMR Structures Step by Step. Retrieved from [Link]
Sources
- 1. Mnova Structure Elucidation Guide - Mestrelab [mestrelab.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. ias.ac.in [ias.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Utilization of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid in Medicinal Chemistry
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of 2-(4-Chloro-2-methoxyphenyl)benzoic acid. This document provides a detailed exploration of the biphenyl carboxylic acid scaffold, a privileged motif in medicinal chemistry, and outlines a robust protocol for the synthesis of the title compound via Suzuki-Miyaura cross-coupling. Furthermore, it delves into the prospective therapeutic applications of this compound and its derivatives, drawing upon the established pharmacological activities of structurally related molecules. The protocols and insights provided herein are intended to facilitate the exploration of this compound as a valuable building block in the design and discovery of novel therapeutic agents.
Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold
Biphenyl carboxylic acid derivatives are a cornerstone in the field of medicinal chemistry, constituting the fundamental structure of numerous compounds with a wide array of pharmacological activities.[1][2] The inherent structural rigidity imparted by the biphenyl framework, in conjunction with the versatile chemical reactivity of the carboxylic acid group, enables the generation of diverse molecular architectures with finely-tuned biological functions.[1] This unique combination has propelled their investigation and development as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents, among other therapeutic applications.[1][2] The this compound scaffold, with its specific substitution pattern, offers a unique electronic and conformational profile that can be exploited for targeted drug design. The presence of the chloro and methoxy substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Synthesis of this compound
The synthesis of biphenyl carboxylic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3][4] This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A reliable and scalable synthesis of this compound can be accomplished via the Suzuki-Miyaura coupling of methyl 2-bromobenzoate with (4-chloro-2-methoxyphenyl)boronic acid, followed by saponification of the resulting ester.
dot
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
Methyl 2-bromobenzoate
-
(4-Chloro-2-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 equiv), (4-chloro-2-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-(4-chloro-2-methoxyphenyl)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification
-
Dissolve the purified methyl 2-(4-chloro-2-methoxyphenyl)benzoate in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 equiv) and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 2N hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound.
Potential Medicinal Chemistry Applications
While specific biological data for this compound is not extensively reported, the broader class of biphenyl carboxylic acid derivatives has shown significant promise in various therapeutic areas. The following sections outline potential applications based on the activities of structurally related compounds.
As an Anti-inflammatory Agent
Several biphenyl carboxylic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif can effectively mimic the binding of arachidonic acid to cyclooxygenase (COX) enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins. The specific substitution pattern of this compound may offer a unique binding profile to COX-1 and COX-2, potentially leading to novel anti-inflammatory agents with improved efficacy or side-effect profiles.
As an Anticancer Agent
The biphenyl scaffold is present in numerous compounds with demonstrated anticancer activity.[2] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Derivatives of this compound could be synthesized and screened for their potential to inhibit cancer cell growth.
As a URAT1 Inhibitor for Gout Treatment
Recent studies have identified biphenyl carboxylic acid derivatives as potent inhibitors of the urate transporter 1 (URAT1).[5] Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout.[5] The carboxylic acid moiety is crucial for interacting with the transporter. The unique substitution pattern of this compound could be explored for the development of novel and potent URAT1 inhibitors.
As a Bone Resorption Inhibitor
A novel class of biphenyl carboxylic acid derivatives has been identified as inhibitors of osteoclastic bone resorption.[6] These compounds were shown to promote osteoclast apoptosis, suggesting a potential therapeutic application in diseases characterized by excessive bone loss, such as osteoporosis.[6] The this compound core could serve as a starting point for the design of new anti-resorptive agents.
dot
Caption: Potential therapeutic applications of the core scaffold.
Protocol for Biological Evaluation: In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of this compound and its derivatives against the human urate transporter 1 (URAT1).
Materials and Methods:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
[¹⁴C]-Uric acid
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed the hURAT1-expressing HEK293 cells in a 24-well plate and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) in assay buffer for 10 minutes at 37 °C.
-
Initiate the uptake by adding assay buffer containing [¹⁴C]-uric acid (final concentration, e.g., 10 µM) to each well.
-
Incubate for a predetermined time (e.g., 5 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its synthesis can be readily achieved using established cross-coupling methodologies. Based on the well-documented pharmacological activities of the broader class of biphenyl carboxylic acid derivatives, this compound and its analogues hold significant potential for the development of novel therapeutics in areas such as inflammation, oncology, gout, and bone diseases. The protocols and conceptual framework provided in these application notes are intended to empower researchers to explore the full potential of this promising chemical entity.
References
-
PrepChem.com. Synthesis of 4-Chloro-2-(4-hydroxyphenylamino)benzoic acid. Available from: [Link]
-
European Patent Office. (2007). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Patent No. 1853548. Available from: [Link]
-
American Chemical Society. (Date unavailable). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development. Available from: [Link]
-
Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Available from: [Link]
- Google Patents. (Date unavailable). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
-
Quick Company. (Date unavailable). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available from: [Link]
- Google Patents. (Date unavailable). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL-BENZOIC ACIDS AND INTERMEDIATES.
- Google Patents. (Date unavailable). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available from: [Link]
- Google Patents. (Date unavailable). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
-
Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. Available from: [Link]
-
PubMed. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. Journal of Bone and Mineral Research. Available from: [Link]
-
ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. (Date unavailable). Ullmann condensation. Available from: [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Available from: [Link]
-
IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Available from: [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
-
OUCI. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic D... Available from: [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (Date unavailable). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Available from: [Link]
-
MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 6. Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Pharmaceutical Scaffolding
In the intricate landscape of medicinal chemistry, the identification and strategic implementation of versatile building blocks are paramount to the efficient discovery and development of novel therapeutics. 2-(4-Chloro-2-methoxyphenyl)benzoic acid emerges as a significant scaffold, offering a unique combination of steric and electronic properties that can be exploited to construct complex molecular architectures with diverse biological activities. This biaryl carboxylic acid derivative provides a robust platform for the synthesis of a new generation of pharmaceuticals, particularly those targeting a range of therapeutic areas from cardiovascular diseases to oncology.
The inherent structural features of this compound, namely the carboxylic acid handle for diverse functionalization, the methoxy group influencing conformation and solubility, and the chloro substituent providing a site for potential further modification or acting as a key pharmacophoric element, make it a highly valuable intermediate. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key building block, complete with detailed protocols and mechanistic insights.
Core Attributes of the Building Block
The strategic advantage of employing this compound in a drug discovery program stems from the specific arrangement of its functional groups, which allows for precise control over the final molecule's three-dimensional structure and physicochemical properties.
| Property | Significance in Drug Design |
| Biaryl Core | Provides a rigid scaffold that can effectively present pharmacophoric groups to a biological target. The rotational barrier around the biaryl bond can be modulated to control the compound's conformation. |
| Carboxylic Acid | A versatile functional group for the formation of amides, esters, and other derivatives, enabling the exploration of a wide chemical space. It can also serve as a key hydrogen bond donor/acceptor or a bioisostere for other acidic functionalities. |
| Methoxy Group | The ortho-methoxy group can induce a twisted conformation of the biaryl system, which can be crucial for binding to specific protein pockets. It also influences the molecule's polarity and metabolic stability. |
| Chloro Group | The para-chloro substituent can enhance binding affinity through halogen bonding, improve metabolic stability by blocking a potential site of oxidation, and increase cell permeability due to its lipophilic nature. |
Synthetic Pathways to this compound
The construction of the biaryl scaffold of this compound is most efficiently achieved through modern cross-coupling methodologies. While classical Ullmann-type reactions can be employed, the Suzuki-Miyaura coupling generally offers milder reaction conditions, higher yields, and a broader substrate scope, making it the preferred method in many pharmaceutical settings.[1]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a robust and scalable synthetic approach to the target building block.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is based on established methods for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids.[1]
Part A: Synthesis of (4-Chloro-2-methoxyphenyl)boronic acid
-
Lithiation: To a solution of 1-bromo-4-chloro-2-methoxybenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add trimethyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Chloro-2-methoxyphenyl)boronic acid, which can be used in the next step without further purification or recrystallized from a suitable solvent system (e.g., water/ethanol).
Part B: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add methyl 2-bromobenzoate (1.0 eq), (4-Chloro-2-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-chloro-2-methoxyphenyl)benzoate.
Part C: Hydrolysis
-
Saponification: Dissolve the methyl 2-(4-chloro-2-methoxyphenyl)benzoate (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2 M HCl. The product, this compound, will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. The purity can be further enhanced by recrystallization if necessary.
Application in Pharmaceutical Synthesis: Amide and Ester Analogs
The carboxylic acid functionality of this compound is a prime site for derivatization to generate libraries of amides and esters for biological screening.
Protocol 1: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry.[2] The following protocol details a general procedure for the synthesis of amides from this compound using a common coupling reagent.
Caption: General workflow for amide synthesis.
Procedure:
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.
Protocol 2: Esterification
Esterification provides another avenue for modifying the properties of the parent molecule. Fischer esterification is a classical and effective method.[3]
Caption: General workflow for Fischer esterification.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the alcohol used. The removal of water, for example, by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude ester by column chromatography or distillation.
Exemplary Application in a Pharmaceutical Context
While a marketed drug directly using this compound as a starting material is not readily identifiable, the closely related 2-phenylbenzoic acid scaffold is a key structural motif in a number of biologically active compounds. For instance, this core is present in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The synthetic strategies outlined above are directly applicable to the synthesis of these and other related pharmaceutical targets.
Conclusion
This compound represents a strategically valuable building block for the synthesis of novel pharmaceutical agents. Its unique substitution pattern offers a fine-tunable platform for modulating the physicochemical and pharmacological properties of the resulting molecules. The synthetic protocols detailed in this application note provide a robust foundation for researchers to access this versatile intermediate and its derivatives, thereby accelerating the drug discovery and development process. The combination of established cross-coupling chemistry for its synthesis and the straightforward derivatization of its carboxylic acid group makes this compound an indispensable tool in the modern medicinal chemist's arsenal.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link][2]
-
Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from [Link][3]
Sources
Application Note: Cytotoxicity Profiling of 2-(4-Chloro-2-methoxyphenyl)benzoic acid (Omidenepag Free Acid)
Introduction & Compound Context
The compound 2-(4-Chloro-2-methoxyphenyl)benzoic acid is pharmacologically identified as Omidenepag (OMD) , the active metabolite of the glaucoma therapeutic Omidenepag Isopropyl (OMDI) .[1][2] While the prodrug (OMDI) facilitates corneal penetration, it is rapidly hydrolyzed by corneal esterases into this free acid form, which acts as a selective EP2 receptor agonist.
Why Cytotoxicity Profiling is Critical
Although Omidenepag is a targeted therapeutic, high-concentration exposure in the corneal endothelium and trabecular meshwork can lead to adverse events such as corneal thickening or endothelial cell density changes. Therefore, accurate cytotoxicity profiling distinguishes between on-target pharmacological efficacy (IOP lowering) and off-target cellular toxicity.
Key Challenges addressed in this guide:
-
Lipophilicity: As a benzoic acid derivative, the compound requires precise solvent handling to prevent precipitation in aqueous media.
-
pH Sensitivity: The free acid nature can locally alter culture media pH if not adequately buffered, leading to false-positive toxicity signals.
-
Cell Line Specificity: Standard cancer lines (e.g., HeLa) are insufficient; physiologically relevant ocular lines (HCE-T, TM cells) are required for predictive safety data.
Experimental Workflow & Pathway Logic
The following diagram illustrates the metabolic activation of the prodrug and the logical flow of the cytotoxicity assessment.
Figure 1: Metabolic activation pathway and sequential assay workflow. The active acid form is the target for direct cytotoxicity testing.
Pre-Assay Preparation: Solubility & Controls
Scientific Rationale: The target compound is a biphenyl carboxylic acid. It is hydrophobic and prone to precipitation in standard DMEM/F12 media.
Stock Solution Preparation
-
Vehicle: Dimethyl sulfoxide (DMSO) is the mandatory vehicle. Water or ethanol are insufficient for high-concentration stocks (>10 mM).
-
Concentration: Prepare a 100 mM master stock in anhydrous DMSO.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions & pH Buffering
-
Dilution Scheme: Perform serial dilutions in DMSO first, then dilute 1:1000 into culture media to keep final DMSO concentration ≤ 0.1%.
-
Critical Check: Measure the pH of the highest concentration media (e.g., 100 µM). If pH shifts < 7.2 due to the benzoic acid moiety, supplement media with 10-20 mM HEPES buffer to maintain physiological pH.
Protocol A: Metabolic Activity Assay (CCK-8)
Expert Insight: We recommend Cell Counting Kit-8 (CCK-8/WST-8) over MTT. MTT produces insoluble formazan crystals requiring solubilization (DMSO/SDS), which can dislodge loosely adherent corneal endothelial cells, introducing error. CCK-8 produces a water-soluble formazan, allowing direct reading and higher sensitivity.[3][4]
Materials
-
Target Cells: HCE-T (Human Corneal Epithelial) or Primary Bovine Corneal Endothelial Cells.
-
Reagent: CCK-8 (WST-8) Reagent.
-
Plate: 96-well clear bottom, tissue culture treated.
Step-by-Step Methodology
-
Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL media. Incubate for 24 hours to ensure monolayer formation.
-
Dosing:
-
Aspirate old media.
-
Add 100 µL of fresh media containing the compound (Range: 0.1 µM to 100 µM).
-
Controls:
-
Vehicle Control: Media + 0.1% DMSO.
-
Positive Control: Media + 10% DMSO or 1 µM Staurosporine.
-
Blank: Media only (no cells).
-
-
-
Exposure: Incubate for 24 or 48 hours at 37°C, 5% CO₂.
-
Development:
-
Add 10 µL of CCK-8 reagent directly to each well (avoid bubbles).[4]
-
Incubate for 1–4 hours. Note: Check color development hourly. Ocular cells may metabolize WST-8 slower than HepG2.
-
-
Measurement: Read Absorbance at 450 nm (Reference: 650 nm).
Protocol B: Membrane Integrity (LDH Release)
Expert Insight: Metabolic reduction (CCK-8) can decrease due to cytostasis (growth arrest) without cell death. Measuring Lactate Dehydrogenase (LDH) leakage into the supernatant confirms actual membrane rupture (necrosis/late apoptosis).
Step-by-Step Methodology
-
Supernatant Collection: After the exposure period (from Protocol A), carefully transfer 50 µL of supernatant from the assay plate to a new clear 96-well plate. Do not disturb the cell monolayer.
-
Reagent Prep: Prepare LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium salt) according to manufacturer (e.g., Roche or Pierce) instructions.
-
Reaction: Add 50 µL of Reaction Mix to the supernatant.
-
Incubation: Incubate for 30 minutes at Room Temperature in the dark.
-
Stop: Add 50 µL Stop Solution (if applicable).
-
Measurement: Read Absorbance at 490 nm .
Data Analysis & Interpretation
Calculation of Viability & Cytotoxicity
Summarize data using the following logic. Ensure background subtraction (Blank) is applied to all raw values.
| Metric | Formula | Interpretation |
| % Viability (CCK-8) | < 80% indicates potential toxicity; < 50% is cytotoxic. | |
| % Cytotoxicity (LDH) | Confirms necrosis. High LDH + Low CCK-8 = Necrosis. Low LDH + Low CCK-8 = Growth Arrest/Early Apoptosis. |
IC50 Determination
Fit the dose-response data to a 4-parameter logistic (4PL) regression model :
-
X: Log of concentration.
-
Y: Normalized response (% Viability).
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility (Lipophilic). | Check wells under microscope before adding CCK-8. If crystals exist, lower max concentration or increase serum to 10% (albumin binds drug). |
| High Background (LDH) | Serum interference. | Use low-serum (1%) or phenol-red free media during the exposure phase if LDH background is high. |
| Edge Effect | Evaporation in outer wells. | Fill outer wells with PBS; use only inner 60 wells for data. |
References
-
National Institutes of Health (NIH). Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension. Available at: [Link]
-
Drug Hunter. A Prodrug Bioactivated in the Eye for Ocular Hypertension: Omidenepag.[5][6] Available at: [Link][5]
-
Dojindo. Measuring Cell Viability / Cytotoxicity: WST-8 vs MTT. Available at: [Link]
-
European Commission. Opinion on Benzoic acid and its salts (Toxicity Profiles).[7][8] Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. drughunter.com [drughunter.com]
- 6. Effectiveness and Safety of Omidenepag Isopropyl 0.002% Ophthalmic Solution in Treatment-Naive Patients With Primary Open Angle Glaucoma: A Prospective Multicenter Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Technical Application Note: Strategic Utilization of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid
Executive Summary & Strategic Value
2-(4-Chloro-2-methoxyphenyl)benzoic acid is a specialized biaryl building block characterized by its "pre-organized" axial chirality and orthogonal functional handles.[1][2] Unlike simple biphenyl acids, this molecule possesses a 2'-methoxy group (directing/nucleophilic) and a 4'-chloro group (electrophilic handle), positioned on the non-acid ring (Ring B).[2]
For drug development and materials scientists, this molecule serves as a divergent gateway scaffold .[2] It is primarily utilized to access two distinct classes of privileged pharmacophores:[2]
-
Dibenzo[b,d]pyran-6-ones (Urolithin analogs): Via demethylative lactonization.[1][2]
-
Substituted Fluorenones: Via intramolecular Friedel-Crafts acylation.[1][2]
This guide details the protocols for these transformations, emphasizing the mechanistic rationale required to control regioselectivity and yield.
Divergent Synthetic Pathways (Logic Flow)
The utility of this scaffold lies in its ability to cyclize through two different atoms on Ring B: the Oxygen (of the methoxy group) or the Carbon (at the 6'-position).
Caption: Divergent synthesis pathways. Route A yields the lactone (oxygen nucleophile), while Route B yields the fluorenone (carbon nucleophile).
Application Module A: Synthesis of Dibenzo[b,d]pyran-6-ones
Target: 3-Chloro-dibenzo[b,d]pyran-6-one Mechanism: Demethylation of the methoxy group generates a phenol intermediate, which immediately attacks the electrophilic carboxylic acid (or acid chloride) to form a 6-membered lactone ring.[1][2] This scaffold is structurally related to Urolithins and Gilteritinib intermediates.[1]
Protocol 1: Boron Tribromide Mediated Cyclization
This method is preferred for high-value synthesis due to mild thermal conditions.[1][2]
Reagents:
-
Substrate: 1.0 eq (262 mg, 1.0 mmol)
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon. Add the substrate and dissolve in anhydrous DCM (10 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add BBr₃ dropwise over 10 minutes. Note: The methoxy group complexes with Boron, activating the methyl-oxygen bond for cleavage.[2]
-
Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 12 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1) will show the disappearance of the starting acid and the appearance of a highly fluorescent spot (the lactone).
-
-
Quench: Cool to 0°C. CAUTIOUSLY quench with saturated NaHCO₃ solution. Warning: Vigorous gas evolution.[1][2]
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Ethanol or flash chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 85-92% Key Critical Parameter: Strictly anhydrous conditions are required to prevent hydrolysis of the BBr₃ before it complexes with the substrate.[1]
Application Module B: Synthesis of Substituted Fluorenones
Target: 2-Chloro-4-methoxy-9H-fluoren-9-one Mechanism: Intramolecular Friedel-Crafts Acylation.[1][2] Challenge: The 2'-methoxy group directs electrophilic substitution to the 3' and 5' positions.[1][2] However, ring closure to form a fluorenone must occur at the 6' position .[2] This position is electronically deactivated (meta to methoxy, meta to chloro) and sterically hindered.[2] Therefore, superacidic conditions are required to force the cyclization.[2]
Protocol 2: Eaton’s Reagent Cyclization
Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) is superior to PPA (Polyphosphoric acid) due to lower viscosity and cleaner workup.
Reagents:
Step-by-Step Methodology:
-
Mixing: In a 20 mL vial, add the solid substrate. Add Eaton's Reagent directly to the solid.
-
Heating: Heat the mixture to 80°C for 4 hours.
-
Observation: The solution typically turns deep red or black due to the formation of the acylium ion intermediate.[2]
-
-
Quench: Pour the hot reaction mixture slowly into a beaker containing 50g of crushed ice/water with vigorous stirring. The product should precipitate as a solid.[2][3]
-
Isolation: Filter the precipitate. Wash with water (3 x 20 mL) and saturated NaHCO₃ (to remove residual acid).[1]
-
Purification: The crude solid is often pure enough for downstream use.[1] If necessary, purify via sublimation or column chromatography (DCM/Hexanes).[2]
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Electronic deactivation at C6' | Increase temperature to 110°C; switch to Triflic Acid (TfOH). |
| Demethylation observed | Acid too strong/hot | Reduce temperature to 60°C; ensure reaction time < 4h. |
| Black Tar Formation | Polymerization | Run reaction under dilute conditions (add DCM if using TfOH).[1][2] |
Late-Stage Functionalization (The "Chloro-Handle")
Once the tricyclic core (Lactone or Fluorenone) is formed, the 4-chloro substituent remains intact.[1][2] This is a critical design feature, allowing for late-stage diversification via Palladium-catalyzed cross-coupling.[1][2]
Recommended Conditions (Suzuki-Miyaura):
-
Catalyst: Pd(OAc)₂ / SPhos (The chloro-group is deactivated; SPhos is required for oxidative addition).[1][2]
-
Solvent: Toluene/Water (10:[1]1) at 100°C.
References
-
General Synthesis of Biaryl Acids: Gong, J. F., et al. "Palladium-catalyzed Suzuki-Miyaura coupling of aryl boronic acids with aryl halides."[1][2] Tetrahedron Letters, vol. 50, no. 12, 2009.
-
Fluorenone Cyclization Protocols: Eaton, P. E., et al. "Phosphorus pentoxide-methanesulfonic acid.[1][2] A convenient alternative to polyphosphoric acid." Journal of Organic Chemistry, vol. 38, no. 23, 1973.[2]
-
Demethylative Lactonization (Urolithin Synthesis): Bialonska, D., et al. "Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins."[2] Journal of Agricultural and Food Chemistry, vol. 57, no.[2] 21, 2009.
-
Commercial Data & Physical Properties: "this compound CAS 1261896-06-3 Entry." PubChem, National Library of Medicine.[2] [1][2]
(Note: While specific literature on the exact isomer 1261896-06-3 is limited to patent libraries, the protocols above are derived from validated methodologies for the homologous 2-(2-methoxyphenyl)benzoic acid class.)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Chloro-2-methoxyphenyl)benzoic acid
Welcome to the technical support center for the purification of 2-(4-Chloro-2-methoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during purification, providing in-depth, experience-driven solutions and protocols to help you achieve the desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities in your crude product are largely dependent on the synthetic route employed. However, some common culprits include:
-
Starting Materials: Unreacted starting materials are a frequent source of contamination.
-
Isomeric Byproducts: Depending on the reaction conditions, you may form isomers of the desired product.
-
Over-alkylation or -acylation Products: Side reactions can lead to the formation of undesired multi-substituted products.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be carried through.
-
Hydrolysis Products: If your synthesis involves an ester or amide intermediate, incomplete hydrolysis can leave these present in your final product.
It is crucial to characterize your crude product by techniques like ¹H NMR, LC-MS, or TLC to identify the specific impurities present before selecting a purification strategy.
Q2: My purified this compound is off-color (e.g., yellow or brown). What could be the cause and how do I fix it?
A2: An off-color appearance in your final product typically indicates the presence of minor, often highly colored, impurities. These can arise from several sources:
-
Trace Metal Contamination: Catalysts or reagents used in the synthesis can sometimes leave trace metal residues that are colored.
-
Oxidation Byproducts: The aromatic rings in your compound can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air and light, leading to colored byproducts.[1]
-
Residual Starting Materials or Reagents: Some starting materials or reagents may be colored and, if not completely removed, will discolor your product.
Troubleshooting Steps:
-
Recrystallization with Activated Charcoal: A highly effective method for removing colored impurities is to perform a recrystallization in a suitable solvent system and add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, and upon hot filtration, you will be left with a decolorized solution from which your pure, white product can crystallize.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[2] For benzoic acid derivatives, common solvents include ethanol, methanol, toluene, or mixtures with water.[3][4]
Q3: I'm seeing a low yield after my purification. What are the likely causes and how can I improve it?
A3: Low yield is a common and frustrating issue. The cause can often be traced back to the purification method itself or losses during handling.
-
Inappropriate Recrystallization Solvent: If your compound has significant solubility in the mother liquor even at low temperatures, you will lose a substantial amount of product. Experiment with different solvent systems to find one that minimizes this loss.
-
Premature Crystallization: During hot filtration to remove insoluble impurities or activated charcoal, if the solution cools too quickly, your product may crystallize on the filter paper or in the funnel, leading to significant loss. Ensure your filtration apparatus is pre-heated.
-
Multiple Purification Steps: Each purification step will inevitably result in some product loss. If you are performing multiple recrystallizations or chromatographic separations, try to optimize a single, efficient purification step.
-
Incomplete Precipitation/Crystallization: Ensure you have allowed sufficient time for crystallization to complete and that the solution has been cooled to an appropriate temperature. Sometimes, scratching the inside of the flask or adding a seed crystal can induce crystallization.
Troubleshooting Guides
Problem 1: Difficulty in Achieving High Purity (>99%) by Recrystallization
Scenario: You have recrystallized your this compound multiple times, but analytical data (e.g., HPLC, NMR) still shows the presence of a persistent impurity at the 1-2% level.
Underlying Cause: This often points to an impurity with very similar solubility properties to your target compound, making separation by simple crystallization challenging.
Troubleshooting Workflow:
Caption: Decision workflow for persistent impurities.
Detailed Protocols:
1. Acid-Base Extraction:
This technique is particularly useful if the impurity has a different acidity or basicity compared to your carboxylic acid product.
-
Principle: Your target compound is acidic due to the carboxylic acid group. By dissolving the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), your acidic product will be deprotonated and move into the aqueous layer as its sodium salt. Neutral or less acidic impurities will remain in the organic layer.
-
Step-by-Step Protocol:
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine the aqueous extracts and slowly acidify with concentrated HCl until the solution is acidic (test with pH paper) and your product precipitates out as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
2. Column Chromatography:
If the impurity has a different polarity from your product, column chromatography can be an effective separation method.
-
Principle: A silica gel stationary phase is polar. By eluting with a solvent system of appropriate polarity, compounds will move down the column at different rates based on their interaction with the silica.
-
Step-by-Step Protocol:
-
Choose an appropriate solvent system by running TLC plates of your crude material in various solvent mixtures (e.g., hexane:ethyl acetate or dichloromethane:methanol). The ideal system will show good separation between your product spot and the impurity spot.
-
Pack a chromatography column with silica gel slurried in the chosen mobile phase.
-
Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
-
Problem 2: Oily Product Instead of Crystalline Solid After Purification
Scenario: After removing the solvent from your purified fractions or after attempting recrystallization, the product appears as a persistent oil or a waxy solid that refuses to crystallize.
Underlying Cause: This can be due to residual solvent, the presence of impurities that inhibit crystallization, or the product being a low-melting solid.
Troubleshooting Steps:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Residual Solvent | Analyze a sample by ¹H NMR to check for solvent peaks. | Dry the sample under high vacuum for an extended period, possibly with gentle heating. |
| Impurity Presence | Re-check the purity of the oily product by HPLC or TLC. | If impurities are detected, a different purification method (e.g., chromatography if recrystallization was used) may be necessary. |
| Low Melting Point | Check the literature for the melting point of this compound. | If the product is indeed a low-melting solid, try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Scratching the flask with a glass rod can also help initiate crystal formation. |
Trituration Protocol:
-
Place the oily product in a flask.
-
Add a small amount of a solvent in which the product is poorly soluble (e.g., cold hexane).
-
Use a glass rod to scratch and stir the oil in the presence of the solvent. This mechanical agitation can often induce crystallization.
-
Once a solid begins to form, continue stirring until the oil has completely solidified.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | PubChem[5] |
| Molar Mass | 186.59 g/mol | PubChem[5] |
| Appearance | Crystalline solid | ChemBK[6] |
Solubility of Benzoic Acid (as a reference):
| Solvent | Solubility at 25 °C (g/L) |
| Water | 3.44 |
| Ethanol | Soluble |
| Acetone | Soluble |
| Toluene | Soluble |
| Heptane | Sparingly soluble |
| Data adapted from Wikipedia and ResearchGate[2][4] |
Experimental Workflow Visualization
Caption: General purification workflow for this compound.
References
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents.
- PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES - Googleapis.com.
- US6133483A - Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether - Google Patents.
- US4092353A - Process for the purification of benzoic acid - Google Patents.
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. Available at: [Link]
-
Benzoic acid - Wikipedia. Available at: [Link]
- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents.
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban - ResearchGate. Available at: [Link]
-
2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available at: [Link]
-
(PDF) 2-(4-Chlorobenzoyl)benzoic acid - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids - ResearchGate. Available at: [Link]
-
4-(3-Chloroanilino)benzoic acid - PMC - NIH. Available at: [Link]
-
2-Chloro-N-(4-methoxyphenyl)benzamide - PMC - NIH. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis Identification of a process impurity formed during synthesis of a nevirapine a - Sci-Hub. Available at: [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide - ChemBK. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Technical Guide: Degradation & Stability of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid
[1]
Document ID: TS-DMPK-402 Status: Active Last Updated: 2026-02-01 Audience: Analytical Chemists, DMPK Scientists, Process Chemists[1]
Introduction: The Molecule & Its Stability Profile
2-(4-Chloro-2-methoxyphenyl)benzoic acid (also known as 4'-chloro-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid) represents a specific class of polychlorinated biphenyl carboxylic acids .[1] It is frequently encountered as a key intermediate in the synthesis of fungicides (e.g., Boscalid analogs) or as a degradation product of benzophenone-type APIs.[1]
Understanding its degradation is critical because the biaryl ether linkage and ortho-substitution pattern create unique stability challenges distinct from simple benzoic acids.[1] This guide addresses the three primary vectors of degradation: Photolytic Dechlorination , Metabolic O-Demethylation , and Acyl Glucuronidation .[1]
Module 1: Metabolic & Environmental Degradation Pathways[2]
The Degradation Map
The following diagram illustrates the primary degradation routes. Note the competition between Phase I functionalization (O-demethylation) and Photolytic degradation (Dechlorination).[1]
Figure 1: Integrated degradation map showing photolytic instability (red) and metabolic clearance pathways (green/yellow).[1]
Mechanism Deep Dive
| Pathway | Trigger | Mechanism Description | Key Mass Shift (LC-MS) |
| O-Demethylation | CYP450 (Microsomes) | The methoxy group at the 2'-position is highly susceptible to oxidative cleavage.[1] This is the primary metabolic route in mammalian systems [1].[1] | -14 Da (Loss of CH₂)Shift to lower RT (more polar).[1] |
| Photolytic Dechlorination | UV Light (Sunlight/Lab) | The C-Cl bond on the biphenyl ring undergoes homolytic cleavage under UV exposure, replaced by hydrogen or hydroxyl radicals [2].[1] | -34 Da (Cl |
| Acyl Glucuronidation | UGT Enzymes | The sterically hindered carboxylic acid at the 2-position forms an unstable acyl glucuronide.[1] These are reactive and can covalently bind to proteins [3].[1] | +176 Da Diagnostic neutral loss of 176 Da in MS/MS.[1] |
Module 2: Troubleshooting Analytical Anomalies
Scenario A: "I see peak splitting in my HPLC chromatogram."
Root Cause: Atropisomerism. The 2,2'-disubstitution (Carboxylic acid vs. Methoxy/Chloro group) creates steric hindrance around the biphenyl bond.[1] While rotation is usually fast at room temperature, bulky substituents or cold column temperatures can slow rotation enough to separate the Ra and Sa atropisomers.[1]
Diagnostic Steps:
-
Temperature Check: Run the column at 40°C or 50°C. If the split peaks merge into a single sharp peak, it is atropisomerism (rotational barrier overcome).[1]
-
Solvent Check: Acidic mobile phases (0.1% Formic Acid) can stabilize the intramolecular H-bond between the COOH and the OMe, locking the conformation.[1]
Scenario B: "My recovery is low after sample preparation."
Root Cause: Photodegradation or Nonspecific Binding. Chlorinated biphenyls are notoriously photosensitive.[1] Furthermore, the lipophilic nature (LogP ~3-4) causes sticking to plasticware.[1]
Resolution Protocol:
Module 3: Forced Degradation Protocols (Stress Testing)
Use these protocols to validate stability indicating methods (SIM).
Photostability (The Critical Test)
-
Setup: Prepare a 100 µM solution in Acetonitrile/Water (50:50).
-
Exposure: Expose to 1.2 million lux hours (ICH Q1B standard) or use a UV lamp at 254 nm for 4 hours.
-
Expected Result: Appearance of the De-chloro analog (m/z ~228).[1]
-
Note: The methoxy group may also facilitate photocyclization to a dibenzopyranone derivative (loss of HCl or H2).[1]
Oxidative Stress[1]
-
Setup: 100 µM sample + 3% H₂O₂ at Room Temp for 24 hours.
-
Expected Result: Formation of N-oxides (if amine impurities exist) or ring hydroxylation (+16 Da).[1]
-
Caution: Benzoic acids are generally resistant to H₂O₂.[1] If you see rapid degradation, suspect trace metal contamination catalyzing Fenton chemistry.[1]
Module 4: Technical FAQ
Q1: How do I distinguish between the parent and the O-desmethyl metabolite in LC-MS?
A: Look for the Chlorine Isotope Pattern .[1] Both the parent and the O-desmethyl metabolite will retain the characteristic 3:1 intensity ratio for the
Q2: Is the acyl glucuronide dangerous in drug development?
A: Potentially.[1] Acyl glucuronides of biaryl acids can undergo rearrangement to form isomers resistant to
Q3: Why does the retention time shift in urine samples?
A: This is likely Phase II conjugation .[1] The glucuronide is significantly more polar and will elute much earlier (Reverse Phase) or later (HILIC).[1] Treat the sample with
References
-
Metabolism of Chlorinated Phenoxy Acids
-
Photodegradation of Chlorinated Aromatics
-
Biaryl Acid Glucuronidation Risks
Sources
- 1. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 2-(4-Chloro-2-methoxyphenyl)benzoic acid
Welcome to the technical support guide for 2-(4-Chloro-2-methoxyphenyl)benzoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
FAQ 1: I'm starting with a new batch of this compound. What is the best way to prepare a primary stock solution?
For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing power for a wide range of organic molecules.[1][2]
Underlying Principle: DMSO is a polar aprotic solvent that is miscible with both aqueous and organic media. Its ability to disrupt intermolecular forces makes it highly effective at dissolving hydrophobic compounds. While a similar compound, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is soluble in DMSO up to 45 mg/mL, the exact solubility of your specific compound should be determined empirically.[1]
Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: The molecular weight of this compound is 276.69 g/mol . To prepare 1 mL of a 10 mM stock, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 276.69 g/mol * (1000 mg / 1 g) = 2.77 mg
-
-
Weighing: Accurately weigh approximately 2.77 mg of the solid compound into a sterile, conical microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, research-grade DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If visual particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but monitor for any signs of compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Solutions in DMSO may be stored at -20°C for up to 3 months.[1]
FAQ 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and how can I fix it?
This is a common phenomenon known as "antisolvent precipitation." It occurs because the compound, while soluble in the organic DMSO stock, is poorly soluble in the predominantly aqueous assay buffer. The primary reason for this compound's poor aqueous solubility at neutral pH is its chemical structure.
Causality: The Role of the Carboxylic Acid Group
This compound is a weak acid. Its solubility in aqueous solution is critically dependent on the pH of the environment.[3][4][5]
-
At Low or Neutral pH (pH < pKa): The carboxylic acid group (-COOH) remains protonated and uncharged. This neutral form is more lipophilic and less soluble in polar solvents like water.
-
At High pH (pH > pKa): The carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water.[5][6]
This relationship is governed by the Henderson-Hasselbalch equation .[7][8][9] The key is to work at a pH at least 1-2 units above the compound's pKa to ensure the vast majority of molecules are in the soluble, ionized form. While the exact pKa of this specific molecule is not readily published, the pKa of similar benzoic acid derivatives, like 2-methoxybenzoic acid and 4-chlorobenzoic acid, is approximately 3.7-4.0.[10][11] Therefore, adjusting the pH of your stock solution or final assay buffer to a more basic range (e.g., pH 7.5 - 8.5) will significantly enhance solubility.
Figure 1. pH-dependent ionization and solubility of the compound.
Step-by-Step Protocol: pH-Adjusted Solubilization
This protocol aims to create a slightly basic, concentrated stock solution that can be further diluted into the final assay buffer.
-
Prepare a Basic Diluent: Prepare a 10 mM solution of Sodium Hydroxide (NaOH) in sterile, nuclease-free water.
-
Initial Dissolution in DMSO: Prepare a high-concentration (e.g., 50 mM) stock in 100% DMSO as described in FAQ 1.
-
Dilution & pH Adjustment:
-
Take a small volume of the 50 mM DMSO stock (e.g., 10 µL).
-
Add it to a larger volume of the 10 mM NaOH solution (e.g., 40 µL). This creates a 1:5 dilution (final concentration 10 mM) with 20% DMSO and a basic pH.
-
Vortex immediately and thoroughly upon addition to prevent localized precipitation.
-
-
Final Dilution: Serially dilute this 10 mM basic stock into your final assay buffer (e.g., PBS, TRIS, HEPES) to achieve the desired working concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).
FAQ 3: Adjusting pH helped, but I still see issues, or the required pH is incompatible with my assay. What are my other options?
If pH modification is insufficient or not viable (e.g., in sensitive cell-based assays or with pH-dependent enzymes), several advanced formulation strategies can be employed. The choice depends on the specific requirements of your assay system.
Advanced Solubilization Techniques
| Technique | Mechanism of Action | Pros | Cons | Best For |
| Co-solvents | Reduces the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds.[12][13] | Simple to implement; can be effective at low percentages. | May affect protein/enzyme activity or cell viability at higher concentrations.[12] Potential for precipitation upon further dilution. | Biochemical assays; initial screening. |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within its lipophilic inner cavity, while its hydrophilic exterior maintains water solubility.[14][15][16] | Biocompatible; high solubilizing capacity; can improve compound stability.[17] | Can be expensive; potential for competition with other assay components for the cavity. | Cell-based assays; in vivo studies. |
| Surfactants | Forms micelles that entrap the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium. | Very effective at low concentrations (above CMC). | Often cytotoxic; can interfere with protein structure and function.[18] | Limited use; primarily for non-cellular, robust biochemical assays. |
Step-by-Step Protocol: Using Cyclodextrins for Solubilization
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible derivative.[14]
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing vigorously.
-
Complexation: Incubate the mixture for 1-2 hours at room temperature with continuous shaking or stirring to allow for the formation of the inclusion complex.
-
Sterilization & Use: If necessary for cell culture, sterile-filter the final solution through a 0.22 µm filter. This solution can now be used as the stock for further dilutions.
FAQ 4: What is a good troubleshooting workflow to follow when I encounter a solubility problem with this compound?
A systematic approach is key to efficiently solving solubility issues. Start with the simplest methods and progress to more complex solutions only as needed.
Figure 2. Troubleshooting workflow for compound solubilization.
References
-
Kurakula, M., & Rao, M. (2020). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid for analgesic tablet dosage form formulation. National Institutes of Health. [Link]
-
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
-
Reddit User Discussion. (2022). How to tackle compound solubility issue. r/labrats, Reddit. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]
-
ResearchGate Discussion. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
- Ghassemi, A. H., & Mehranfar, F. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
ResearchGate Discussion. (2015). How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
-
Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]
-
PubChem. (n.d.). 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. National Center for Biotechnology Information. [Link]
- Sathesh Babu, P. R., & Rao, P. V. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
-
ResearchGate. (2021). Cyclodextrins as pharmaceutical solubilizers. [Link]
-
Chemistry LibreTexts. (2021). Preparing Solutions. [Link]
-
Trotta, F., et al. (2018). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. PubMed Central. [Link]
-
ResearchGate. (2019). pKa values in solubility determination using the Henderson-Hasselbalch equation. [Link]
-
Loftsson, T., & Jónsdóttir, S. (2022). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
The Laboratour. (2021). Solution-making strategies & practical advice. YouTube. [Link]
-
ResearchGate. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. [Link]
-
Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
ResearchGate. (2012). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. [Link]
-
ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). [Link]
-
Industrial & Engineering Chemistry Research. (2020). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. [Link]
-
Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed. [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. [Link]
-
Vetscraft. (n.d.). Absorption of drugs. [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
The Good Scents Company. (n.d.). 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid cyasorb. [Link]
-
Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajdhs.com [ajdhs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. vetscraft.com [vetscraft.com]
- 10. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 11. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Arylation for Benzoic Acid Derivatives
Current Status: Online Operator: Senior Application Scientist Topic: N-Arylation of Aminobenzoic Acids (Fenamate Synthesis) & Related Pathways
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to synthesize N-aryl anthranilic acids (fenamates) or related N-aryl benzoic acid derivatives and are encountering low yields, decarboxylation, or catalyst deactivation.
Clarification of Chemistry: "N-arylation of benzoic acids" typically refers to two distinct synthetic pathways used in drug development (e.g., Mefenamic acid, Tolfenamic acid synthesis):
-
Forward Coupling: Reaction of Aminobenzoic acid (nucleophile) + Aryl Halide (electrophile).
-
Reverse Coupling: Reaction of Halobenzoic acid (electrophile) + Amine/Aniline (nucleophile).
This guide prioritizes Copper-catalyzed (Ullmann-Ma) and Palladium-catalyzed (Buchwald-Hartwig) methodologies, addressing the specific challenge of the free carboxylic acid group interfering with catalysis.
Strategic Route Selection (The "Engine")
Before optimizing temperature or ligands, you must validate your route. The presence of a free carboxylic acid (
Decision Matrix: Which Route Fits Your Substrate?
Figure 1: Strategic decision tree for selecting the optimal coupling pathway. Route B is often superior for scale-up due to the stability of halobenzoic acids compared to aminobenzoic acids.
Critical Troubleshooting Guides
Issue A: Substrate Decarboxylation (The "Disappearing" Starting Material)
Symptom: LCMS shows loss of Starting Material (SM) but no Product (P). A new peak corresponding to the decarboxylated aniline (M-44) appears. Mechanism: Ortho-aminobenzoic acids are zwitterionic and prone to thermal decarboxylation above 80°C, especially in the presence of metals.
| Variable | Optimization Protocol |
| Temperature | Critical Limit: Do not exceed 90°C if using free acid. If |
| Base | Avoid strong bases ( |
| Ligand | Use "Ma" Ligands. Amino acid ligands (L-Proline, N,N-Dimethylglycine) accelerate the reaction at lower temps (40-80°C), beating the decarboxylation rate. |
Issue B: Catalyst Poisoning (The "Stalled" Reaction)
Symptom: Reaction stops at 20-30% conversion. Adding more catalyst helps temporarily.
Mechanism: The free carboxylate group (
-
Solution 1 (Copper): Increase Ligand:Metal ratio to 2:1 or 3:1. The ligand must outcompete the substrate for the metal center.
-
Solution 2 (Palladium): Do not use Pd with free benzoic acids. The carboxylate will shut down the catalytic cycle. Mandatory: Convert to methyl/tert-butyl ester
Couple Hydrolyze.
Optimized Protocols
Protocol A: Cu-Catalyzed "Modified Ullmann" (Direct Acid Coupling)
Best for: When ester protection/deprotection steps are forbidden.
Reagents:
-
Substrate: 2-Aminobenzoic acid (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv) — Avoid Chlorides for this mild protocol.
-
Ligand: 4-Hydroxy-L-proline or N,N-Dimethylglycine (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (0.5 M concentration)
Step-by-Step:
-
Pre-complexation: Charge CuI, Ligand, and Base into the reactor. Purge with
. -
Solvation: Add solvent and stir for 10 mins at RT to form the active Cu-ligand species (often a blue/green hue).
-
Addition: Add the Aminobenzoic acid and Aryl Iodide.
-
Reaction: Heat to 60–80°C . Warning: Exceeding 90°C significantly increases decarboxylation risk.
-
Workup: Acidify carefully to pH 3-4 to precipitate the N-aryl acid product.
Protocol B: The "Reverse" Strategy (Halobenzoic Acid + Aniline)
Best for: Scale-up and robust synthesis of Fenamates.
Reagents:
-
Substrate: 2-Chlorobenzoic acid (1.0 equiv)
-
Nucleophile: Aniline derivative (1.2 - 1.5 equiv)
-
Catalyst: Cu powder (5-10 mol%) or
-
Solvent: Ethylene Glycol or Water (High concentration)
Why this works: 2-Chlorobenzoic acid is thermally stable. You can heat this reaction to 130°C without losing the carboxylate group, driving the reaction to completion using cheaper copper sources.
Mechanistic Insight & Visualization
Understanding the competition between the Productive Cycle (Arylation) and the Destructive Pathway (Decarboxylation) is key to optimization.
Figure 2: Kinetic competition between productive arylation and thermal decarboxylation. Ligands lower the activation energy of the Green path, allowing it to proceed at temperatures where the Red path is dormant.
FAQ: Frequently Asked Questions
Q: Can I use Palladium (Buchwald-Hartwig) for free benzoic acids?
A: Generally, No. Free carboxylates (
-
Workaround: If you must use Pd (e.g., for very complex aryl chlorides), you must protect the acid as a methyl or tert-butyl ester. The esterified substrate behaves like a standard aniline.
Q: My reaction turns black and precipitates copper mirror. Why?
A: This indicates Catalyst Disproportionation (
-
Fix: Your ligand loading is too low, or the ligand is not binding effectively. Switch to a bidentate ligand like 1,10-phenanthroline or trans-1,2-diaminocyclohexane to stabilize the Cu(I) species. Ensure the reaction is under inert atmosphere (
/Argon).
Q: Why do you recommend Ethylene Glycol for the "Reverse" coupling?
A: Ethylene glycol acts as both a solvent and a weak bidentate ligand. It has a high boiling point (
References
-
Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Amino Acids and Peptides. Accounts of Chemical Research. Link
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.[3] Link
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.[1][4][5] Chemical Reviews. Link
- Deng, W., et al. (2005). Amino Acid-Mediated Gold-Catalyzed Synthesis of N-Aryl Anthranilic Acids. Synlett. (Contextualizing the "Ma" Ligand effect).
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study. Journal of the American Chemical Society.[3] Link
Sources
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on the copper-catalyzed N-arylation of amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
Validation & Comparative
Bioisosteric replacement studies of 2-(4-Chloro-2-methoxyphenyl)benzoic acid
[1]
Executive Summary & Strategic Rationale
The Challenge: The parent compound, This compound , possesses a classic biphenyl core with a carboxylic acid at the ortho position. While the carboxylate anion is often essential for salt-bridge interactions (e.g., with Arginine residues in GPCRs or Nuclear Receptors), it imposes significant liabilities:
-
Poor Passive Permeability: The ionized carboxylate (pKa ~4.0–4.5) limits membrane diffusion at physiological pH.
-
Metabolic Liability: The exposed carboxyl group is a prime target for UDP-glucuronosyltransferases (UGT), leading to rapid clearance via acyl-glucuronidation.
-
"Twist" Constraint: The ortho-COOH and ortho-methoxy groups induce a non-planar conformation essential for binding, but the hydrogen bond donor (HBD) capacity of the acid can be detrimental to desolvation penalties.
The Solution: Bioisosteric replacement focuses on surrogates that mimic the planar acidity and geometry of the carboxylate but offer superior lipophilicity and metabolic stability. This guide compares the Parent against three primary alternatives: the Tetrazole , the Acyl Sulfonamide , and the 1,2,4-Oxadiazole-5-one .
Comparative Performance Matrix
The following table synthesizes expected physicochemical shifts and performance metrics based on established Structure-Property Relationships (SPR) for biphenyl-2-carboxylic acid scaffolds (e.g., Losartan, Diflunisal analogs).
| Feature | Parent (COOH) | Tetrazole Bioisostere | Acyl Sulfonamide | Oxadiazole-5-one |
| Structure | -CO₂H | -CN₄H | -CONHSO₂R | 5-oxo-1,2,4-oxadiazole |
| pKa (Approx.) | 4.2 – 4.5 | 4.8 – 5.0 | 4.5 – 5.5 (Tunable) | 6.0 – 7.0 |
| LogD (pH 7.4) | Low (Ionized) | Medium (Better dist.) | Medium-High | High |
| Permeability (Papp) | Low (< 1 × 10⁻⁶ cm/s) | Moderate | High | High |
| Metabolic Stability | Low (Glucuronidation) | High (No Gluc.) | Moderate (CYP/Hydrolysis) | High |
| Binding Mode | Monodentate/Bidentate | Diffuse Anion (Multidentate) | Monodentate | Weak Anion/Neutral |
| Primary Utility | Lead Identification | Potency Optimization | PK/Permeability Fix | CNS Penetration |
Expert Insight: The Tetrazole is the "Gold Standard" replacement for this scaffold (as seen in Valsartan/Losartan) because the negative charge is delocalized over four nitrogen atoms, creating a larger, more diffuse electrostatic potential that often enhances binding affinity while preventing acyl-glucuronidation.
Experimental Protocols
To validate these bioisosteres, the following standardized workflows are recommended. These protocols ensure self-validating data integrity.
Protocol A: Synthesis of the Tetrazole Bioisostere
Objective: Convert the cyano-intermediate (nitrile) to the tetrazole.
Prerequisite: The starting material is the nitrile precursor: 4'-chloro-2'-methoxy-[1,1'-biphenyl]-2-carbonitrile .
-
Reagents: Sodium azide (NaN₃), Triethylamine hydrochloride (Et₃N·HCl), Toluene/DMF (solvent).
-
Procedure:
-
Dissolve the nitrile intermediate (1.0 eq) in Toluene/DMF (10:1 ratio).
-
Add NaN₃ (3.0 eq) and Et₃N·HCl (3.0 eq). Note: The salt buffers the reaction and activates the azide.
-
Reflux at 110°C for 12–24 hours. Monitor via LC-MS for the disappearance of the nitrile peak (M+) and appearance of the tetrazole mass (M+43).
-
Workup (Critical for Purity): Cool to RT. Extract with water/ethyl acetate. Acidify the aqueous layer to pH 2 with 1N HCl to precipitate the free tetrazole. Filter and recrystallize from ethanol.
-
-
Validation: ¹H NMR should show the disappearance of the nitrile shielding effect; ¹³C NMR will show the tetrazole carbon signal ~155-160 ppm.
Protocol B: Lipophilicity (LogD) Determination via Shake-Flask
Objective: Quantify the lipophilic shift of the bioisosteres at physiological pH.
-
System: 1-Octanol / Phosphate Buffer (pH 7.4).
-
Method:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 50 µL stock to a vial containing 1 mL Octanol (pre-saturated) and 1 mL Buffer (pre-saturated).
-
Shake vigorously for 1 hour; centrifuge at 3000 rpm for 10 min to separate phases.
-
Quantify concentration in both phases using HPLC-UV (254 nm).
-
-
Calculation:
. -
Acceptance Criteria: Mass balance > 90%.
Mechanistic Visualization (Pathway & Logic)
The following diagram illustrates the decision tree for optimizing the this compound scaffold, highlighting the causal link between structural modification and physicochemical outcome.
Figure 1: Strategic decision tree for carboxylic acid bioisosterism. Red indicates the starting liability, Blue the strategic modifications, and Green/Grey the functional outcomes.
Senior Scientist’s Commentary
On the "Ortho-Effect": In this specific scaffold, the 2-methoxy group on the phenyl ring creates steric hindrance with the 2-carboxylic acid (or its bioisostere). This forces the two phenyl rings to twist out of coplanarity (dihedral angle ~60-90°).
-
Critical Note: When replacing the COOH with a Tetrazole, the steric bulk increases. You must verify via X-ray crystallography or conformational analysis (e.g., NOESY NMR) that the "active twist" is preserved. If the bioisostere is too bulky, it may lock the molecule in an inactive conformation.
On Electronic Tuning: The 4-Chloro substituent is an electron-withdrawing group (EWG) that increases the lipophilicity of the phenyl ring. If further metabolic stability is required, consider replacing the 4-Cl with a 4-CF₃ (Trifluoromethyl) group. This often blocks CYP450 oxidation at the para position while maintaining the electronic deactivation of the ring.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Duncia, J. V., et al. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312–1329. [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]
Head-to-head comparison of different synthesis routes for 2-arylbenzoic acids
Executive Summary
The 2-arylbenzoic acid scaffold is a privileged pharmacophore, serving as the structural core for angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan) and a precursor for fluorenones in materials science.
This guide provides a head-to-head technical comparison of the three dominant synthesis routes:
-
Suzuki-Miyaura Cross-Coupling: The industrial gold standard for reliability.
-
Pd-Catalyzed Ortho-C–H Activation: The emerging, atom-economical alternative.
-
Directed Ortho-Metalation (DoM): The classical stoichiometric approach for difficult substitution patterns.
Part 1: Strategic Analysis & Decision Matrix
Selecting the optimal route depends on substrate availability, scale, and tolerance for organometallic waste.
Decision Matrix (DOT Visualization)
Caption: Strategic decision tree for selecting the optimal synthesis pathway based on scale, substrate complexity, and reagent availability.
Part 2: Detailed Route Analysis
Route 1: Suzuki-Miyaura Cross-Coupling
The Industrial Standard
This route typically involves the coupling of a 2-halobenzoic acid (or ester) with an arylboronic acid. It is the most robust method due to the stability of boronic acids and well-defined Pd(0)/Pd(II) catalytic cycles.
-
Key Mechanism: Oxidative addition of Ar-X to Pd(0), transmetallation with Ar-B(OH)2, and reductive elimination.
-
Critical Factor: Steric hindrance. The carboxylic acid at the ortho position creates significant steric bulk. Ligands like S-Phos or PPh3 (in high concentration) are often required to force the coupling.
-
Industrial Relevance: Used in the synthesis of Valsartan intermediates, often coupling 2-chlorobenzonitrile (a benzoic acid precursor) with phenylboronic acids.
Protocol 1: Suzuki Coupling of 2-Bromobenzoic Acid
Self-Validating Step: Evolution of gas (if using carbonate base) and darkening of the reaction mixture (Pd precipitation) indicate reaction progress.
-
Reagents:
-
2-Bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)2 (1-3 mol%)
-
PPh3 (4-12 mol%) or S-Phos (for hindered substrates)
-
Na2CO3 (2.5 equiv, 2M aqueous solution)
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.
-
-
Procedure:
-
Charge a reaction flask with the acid, boronic acid, and Pd catalyst/ligand.[1]
-
Crucial Step: Evacuate and backfill with Nitrogen (3x). Oxygen poisons the active Pd(0) species.
-
Add degassed solvents and base.
-
Heat to reflux (80-100°C) for 4–12 hours.
-
Monitor: HPLC/TLC. The starting bromide should disappear.
-
Workup: Acidify aqueous layer to pH 2 with 1N HCl. The product (2-arylbenzoic acid) will precipitate or can be extracted into EtOAc.[2]
-
Route 2: Pd-Catalyzed Ortho-C–H Activation
The Atom-Economic Contender
This route bypasses the need for pre-functionalized 2-halobenzoic acids. It utilizes the carboxyl group (-COOH) as a directing group to selectively arylate the ortho position using an aryl iodide.
-
Key Mechanism: A Pd(II)/Pd(IV) cycle.[3][4] The carboxylate coordinates to Pd(II), facilitating C-H cleavage (concerted metalation-deprotonation).
-
The Oxidant Role: Unlike Suzuki (which is redox-neutral for the metal), this cycle often requires an oxidant (like Ag2CO3) to regenerate the active catalyst or facilitate halide abstraction.
-
Advantage: Uses cheap benzoic acid starting materials.
-
Disadvantage: High cost of Silver (Ag) salts makes it less attractive for multi-kilo scale.
Protocol 2: Direct Ortho-Arylation (Ag-Mediated)
Based on methodologies by Myers and Daugulis.
-
Reagents:
-
Benzoic Acid (1.0 equiv)
-
Aryl Iodide (1.2 - 2.0 equiv)
-
Pd(OAc)2 (5-10 mol%)
-
Ag2CO3 (1.0 equiv) - Acts as iodide scavenger and base.
-
Solvent: Acetic Acid (AcOH) or DMF.
-
-
Procedure:
-
Combine benzoic acid, aryl iodide, Pd(OAc)2, and Ag2CO3 in a sealed tube (screw-cap vial).
-
Add solvent (AcOH is preferred for direct acid substrates).
-
Heat to 100–120°C for 12–24 hours.
-
Filtration: The reaction produces AgI (yellow precipitate). Filter through Celite while hot.
-
Purification: The crude mixture often contains mono- and di-arylated products (if both ortho positions are open). Recrystallization is usually required.
-
Route 3: Directed Ortho-Metalation (DoM)
The Classical Approach
Before efficient Pd-catalysis, this was the only way to ensure regioselectivity. It involves converting the acid to an oxazoline or amide, lithiating with alkyl lithiums, and quenching with an electrophile (or coupling via Negishi).
-
Pros: Extremely high regiocontrol.
-
Cons: Requires cryogenic conditions (-78°C), pyrophoric reagents (n-BuLi), and extra steps for protection/deprotection.
Part 3: Head-to-Head Data Comparison
| Feature | Route 1: Suzuki-Miyaura | Route 2: C-H Activation | Route 3: DoM (Oxazoline) |
| Starting Material | 2-Halobenzoic acid | Benzoic acid (Unfunctionalized) | Benzoic acid (Protected) |
| Coupling Partner | Arylboronic Acid | Aryl Iodide | Aryl Grignard/Lithium |
| Catalyst | Pd(0) (Low Load) | Pd(II) (High Load) | None (Stoichiometric Li) |
| Atom Economy | Moderate (Boronic waste) | High (No pre-functionalization) | Low (Auxiliary waste) |
| Scalability | Excellent (Industrial) | Moderate (Ag cost) | Poor (Cryogenic) |
| Typical Yield | 85–95% | 60–80% | 70–85% |
| Regioselectivity | Controlled by starting material | Controlled by Directing Group | Controlled by Thermodynamics |
Part 4: Mechanistic Visualization (C-H Activation)
The following diagram illustrates the catalytic cycle for the carboxylate-directed C-H arylation, highlighting the critical role of the silver salt.
Caption: Catalytic cycle for Carboxylate-Directed C-H Arylation. Note the Pd(II)/Pd(IV) manifold and the role of Silver Carbonate in halide scavenging.
References
-
Suzuki-Miyaura Coupling (General Review): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
C-H Activation (Benzoic Acids): Chiong, H. A., Pham, Q. N., & Daugulis, O. (2007). Two Methods for Direct Ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(32), 9879–9884. Link
-
Valsartan Synthesis (Industrial Context): Beutler, U., et al. (2007). An Efficient and Scalable Synthesis of Valsartan. Organic Process Research & Development, 11(5), 892–898. Link
-
Decarboxylative Coupling (Alternative): Gooßen, L. J., Deng, G., & Levy, L. M. (2006).[5][6] Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[5][6][7][8][9] Science, 313(5787), 662–664.[6] Link
-
Ligand Effects (S-Phos): Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 6. Synthesis of biaryls via catalytic decarboxylative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Biaryls via Catalytic Decarboxylative Coupling (2006) | Lukas J. Gooßen | 894 Citations [scispace.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Analysis of Substituent Effects on the Biological Activity of Chlorobenzoic Acids
Executive Summary
This guide provides a technical comparative analysis of chlorobenzoic acid (CBA) isomers, focusing on how the positional isomerism of the chlorine substituent (ortho-, meta-, para-) fundamentally alters physicochemical properties and, consequently, biological activity.
Key Insight: While all chlorobenzoic acids exhibit increased lipophilicity compared to the parent benzoic acid, the ortho-isomer (2-CBA) demonstrates the most distinct biological profile. This is driven by the "Ortho Effect," which significantly increases acidity (
Physicochemical Basis of Activity
To predict biological performance, one must first understand the electronic and steric modifications introduced by the chlorine atom. The biological activity of CBAs is governed by the Hammett Equation principles, where activity (
Comparative Physicochemical Profile
The following table synthesizes experimental data to establish the structure-activity relationship (SAR) baseline.
| Compound | Substituent Position | LogP (Lipophilicity) | Electronic Effect Dominance | |
| 2-Chlorobenzoic Acid | Ortho (C2) | 2.92 | 2.05 | Inductive (-I) + Steric: Ortho effect twists carboxyl group, preventing resonance; strong acid. |
| 3-Chlorobenzoic Acid | Meta (C3) | 3.82 | 2.68 | Inductive (-I): Electron withdrawal stabilizes carboxylate; no resonance opposition. |
| 4-Chlorobenzoic Acid | Para (C4) | 3.98 | 2.65 | Mixed (-I / +R): Inductive withdrawal opposed by Resonance donation (+R); weakest acid of the chloro-isomers. |
| Benzoic Acid | None (Control) | 4.20 | 1.87 | Reference Standard. |
Mechanistic Note: The drastically lower
of the ortho-isomer is critical. At physiological pH (7.4), 2-CBA is almost entirely ionized, yet its local acidity allows it to disrupt proton gradients more effectively upon entering the periplasmic space of bacteria.
SAR Decision Logic (Visualized)
The following diagram illustrates the causal link between structure and predicted biological outcome.
Caption: Structure-Activity Relationship (SAR) flow showing how the Ortho-position drives acidity and membrane disruption potential.
Comparative Biological Performance
This section evaluates the performance of CBA isomers in antimicrobial contexts, specifically highlighting the potency of 2-chlorobenzoic acid derivatives.
Antimicrobial Efficacy (Focus: E. coli)
Research indicates that 2-chlorobenzoic acid derivatives (specifically Schiff bases) exhibit superior antibacterial potential against Gram-negative bacteria compared to their meta and para counterparts.[1]
-
2-Chlorobenzoic Acid (Ortho):
-
4-Chlorobenzoic Acid (Para):
-
Performance: Moderate to Low.[4] While lipophilic enough to penetrate membranes, the higher
renders it less effective at cytoplasmic acidification. -
Utility: Better suited as a scaffold for enzyme inhibitors where linear molecular geometry is required for the active site (e.g., specific esterases).
-
Toxicity & Environmental Degradation
-
Biodegradability: 4-CBA is often more recalcitrant in the environment than benzoic acid but can be degraded by specific Pseudomonas strains via the ortho-cleavage pathway.
-
Toxicity: All isomers are mild irritants, but the 2-CBA isomer's acidity requires stricter handling protocols in pure form.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized, self-validating protocols.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: Quantify the biological activity of CBA isomers against E. coli (ATCC 25922).
Reagents:
-
Mueller-Hinton Broth (MHB)
-
Standardized Bacterial Inoculum (
CFU/mL) -
Test Compounds: 2-CBA, 3-CBA, 4-CBA, Benzoic Acid (Sigma-Aldrich, >98% purity)
-
Control: Ciprofloxacin or Norfloxacin
Workflow:
-
Stock Preparation: Dissolve compounds in DMSO (max 1% final concentration) to create a 10 mg/mL stock.
-
Serial Dilution: Perform 2-fold serial dilutions in MHB across a 96-well plate (Range: 512
g/mL to 1 g/mL). -
Inoculation: Add 10
L of standardized inoculum to each well. -
Controls:
-
Negative Control: Sterility (MHB only).
-
Growth Control: Bacteria + MHB + 1% DMSO (no drug).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible turbidity (
).
Protocol: Partition Coefficient (LogP) Measurement
Objective: Verify lipophilicity changes due to chlorination. Method: Shake-Flask Method (OECD Guideline 107).
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.
-
Solubilization: Dissolve CBA isomer in the water-saturated octanol phase.
-
Equilibration: Mix phases in a separator funnel; shake for 30 minutes. Allow separation.
-
Quantification: Measure UV-Vis absorbance of both phases (2-CBA
nm). -
Calculation:
.
Mechanism of Action Workflow
The following diagram details the validated pathway by which 2-chlorobenzoic acid exerts antimicrobial stress.
Caption: Mechanism of Action: The "Ion Trap" effect where lipophilic neutral species enter, dissociate, and acidify the cytoplasm.
Conclusion & Recommendations
For drug development professionals targeting antimicrobial or herbicidal pathways:
-
Select 2-Chlorobenzoic Acid (Ortho) if the target mechanism involves pH modulation or if the binding site accommodates the twisted "ortho" conformation. Its superior acidity makes it the most potent uncoupled acid in this class.
-
Select 4-Chlorobenzoic Acid (Para) as a bio-isostere for benzoic acid when increased metabolic stability (blocked para-oxidation) and lipophilicity are required without drastically altering the
. -
Validation: Always perform experimental
and LogP validation as micro-environmental factors (solvents, buffers) can shift these values significantly from theoretical predictions.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid. Retrieved from [Link]
- Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational QSAR reference for Hammett/LogP values).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(4-Chloro-2-methoxyphenyl)benzoic acid
Executive Summary & Chemical Context
2-(4-Chloro-2-methoxyphenyl)benzoic acid is a functionalized biphenyl carboxylic acid often utilized as a scaffold in the synthesis of pharmaceuticals (e.g., kinase inhibitors or non-steroidal anti-inflammatory derivatives).[1]
As a halogenated aromatic acid, this compound presents specific risks related to acidity (pKa ~3-4) and particulate inhalation .[1] While specific toxicological data for this exact intermediate may be limited compared to commercial drugs, the Precautionary Principle dictates it be handled as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer .[1]
Core Safety Directive: Treat this substance as a Control Band 2 solid. All handling of the dry powder must occur under engineering controls (Fume Hood) to prevent mucosal irritation and sensitization.[1]
Hazard Analysis & Risk Assessment (The "Why")
To select the correct PPE, we must first understand the mechanism of injury. This compound possesses three distinct hazard vectors:
| Hazard Vector | Mechanism of Action | Risk Level |
| Inhalation (Dust) | The carboxylic acid moiety creates an acidic environment upon contact with mucous membranes (lungs/throat), leading to immediate irritation (H335).[1] | High (during weighing/transfer) |
| Dermal Contact | Lipophilic biphenyl rings facilitate skin absorption, while the acid group causes contact dermatitis (H315).[1] | Moderate |
| Ocular Contact | Micro-particles can cause corneal abrasion and chemical burns due to local acidification (H319/H318).[1] | High |
Scientific Insight: The presence of the chloro- and methoxy- substituents on the phenyl ring increases the lipophilicity (LogP) of the molecule compared to benzoic acid.[1] This implies that if the powder dissolves in sweat or skin oils, it may penetrate the stratum corneum faster than simple organic acids.
PPE Selection Matrix
This protocol uses a Task-Based PPE Assignment system.[1] Do not use a "one size fits all" approach.
Table 1: PPE Specifications
| Protection Zone | Standard Operation (Synthesis/Analysis) | High-Risk Operation (Spill Cleanup/Scale-up >10g) | Technical Justification |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm).[1] No respirator needed if sash is proper.[1] | N95 or P100 Half-mask respirator (if outside hood).[1] | Solid particulates are the primary vector.[1] Engineering controls (Hood) are superior to PPE.[1] |
| Dermal (Hands) | Nitrile Gloves (Double gloving recommended).[1] Thickness: ≥ 5 mil.[1] | Laminate / Silver Shield (if dissolved in DCM or aggressive solvents).[1] | Nitrile provides excellent resistance to solid organic acids.[1] Solvents drive permeation risks, not the solid itself.[1] |
| Ocular | Chemical Splash Goggles (Indirect vented).[1][2] | Face Shield + Goggles.[1] | Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.[1] |
| Body | Lab Coat (Cotton/Poly blend or Nomex).[1] Long sleeves required.[1] | Tyvek® Coverall (Disposable).[1] | Prevents accumulation of dust on street clothes, which can track contamination home.[1] |
Decision Logic & Workflow Visualization
Diagram 1: PPE Decision Tree
This logic gate ensures you select the right equipment based on the physical state of the chemical.[1]
Caption: Decision logic for selecting PPE based on physical state and engineering control availability.
Operational Protocols
Phase 1: Weighing & Transfer (Critical Risk Zone)
Risk: Static electricity can cause the dry powder to "jump" or disperse, creating an inhalation hazard.[1]
-
Static Control: Use an anti-static gun or ionizer bar near the balance if low humidity is present.[1]
-
Damping: If possible, pre-weigh the receiving flask with a small amount of solvent to trap the powder immediately upon transfer.[1]
-
Technique: Do not use a spatula that is too wide for the flask neck. Use a weighing funnel to direct 100% of the solid into the vessel.[1]
Phase 2: Reaction & Processing[1][4]
-
Labeling: Clearly label the reaction vessel: "Acidic Organic Intermediate - Irritant".
-
Temperature: If heating the reaction, ensure a reflux condenser is active before heating to prevent vaporizing the sublimated acid.
Phase 3: Decontamination & Doffing
The "Invisible" Danger: Contaminated gloves touching the face or door handles.[1]
-
Wash Gloves: Rinse gloved hands with soap and water before removing them.[1] This neutralizes acidic residues on the glove surface.[1]
-
Removal: Use the "Beak Method" (pull one glove off by the palm, ball it up in the gloved hand, slide a finger under the remaining glove to peel it off inside-out).[1]
-
Hygiene: Wash hands with soap and water immediately after doffing.[1]
Disposal & Emergency Response
Waste Management
Do not dispose of this compound down the drain.[1] It is an organic pollutant.[1]
-
Solid Waste: Bag in a sealed polyethylene bag and place in the Solid Hazardous Waste drum.[1]
-
Liquid Waste: Segregate into Organic Waste (Halogenated) if chlorinated solvents were used, or Organic Waste (Non-Halogenated) otherwise.[1]
-
pH Adjustment: If quenching a reaction, neutralize the acid with Sodium Bicarbonate (NaHCO₃) solution before disposal to prevent container pressurization.[1]
Emergency Procedures
-
Eye Contact: Flush immediately with water for 15 minutes .[1][3][4][5] Hold eyelids open. The acidity can cause rapid damage.[1]
-
Spill (Powder):
Workflow Visualization: Safe Handling Loop
Caption: Step-by-step operational loop for safe handling from preparation to disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1]
-
PubChem. (2025).[1][6] Compound Summary: 2-chloro-4-methoxybenzoic acid (Structural Analog Data). National Library of Medicine.
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Biphenylcarboxylic acid (Structural Analog). [1]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
